molecular formula C7H10BNO3 B1289858 (3-Amino-4-methoxyphenyl)boronic acid CAS No. 879893-98-8

(3-Amino-4-methoxyphenyl)boronic acid

Cat. No.: B1289858
CAS No.: 879893-98-8
M. Wt: 166.97 g/mol
InChI Key: QMYCMNKKHXJWLC-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYCMNKKHXJWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628572
Record name (3-Amino-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879893-98-8
Record name (3-Amino-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility and stability of (3-Amino-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (3-Amino-4-methoxyphenyl)boronic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document moves beyond a simple data sheet to offer actionable protocols and mechanistic insights. The methodologies described herein are designed to be self-validating, empowering researchers to generate reliable data and make informed decisions in their work.

Introduction and Physicochemical Profile

This compound is a versatile bifunctional reagent widely employed in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including pharmacologically active compounds, makes a thorough understanding of its physical and chemical properties essential for reproducible and scalable synthetic procedures. The presence of both an amino and a methoxy group on the phenyl ring influences its reactivity, solubility, and stability profile.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 162760-40-3Sigma-Aldrich
Molecular Formula C₇H₁₀BNO₃Sigma-Aldrich
Molecular Weight 166.97 g/mol Sigma-Aldrich
Appearance Off-white to tan powderThermo Fisher Scientific
Melting Point 135-141 °CThermo Fisher Scientific

Table 1: Physicochemical Properties of this compound

Aqueous and Organic Solubility: An Experimental Approach

Quantitative solubility data for this compound is not extensively reported in the literature, necessitating empirical determination for specific applications. The following protocol outlines a robust method for assessing solubility in various solvent systems.

Rationale for Method Selection

A shake-flask method followed by HPLC-UV analysis is recommended. This "gold standard" approach ensures that the solution has reached equilibrium and provides accurate quantification of the dissolved solute, avoiding the inaccuracies of visual-only methods. The choice of HPLC-UV is based on the presence of a chromophore in the molecule, allowing for sensitive detection.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant Quantification prep1 Weigh excess solid into vials prep2 Add selected solvents (e.g., Water, PBS pH 7.4, DMSO, MeOH) prep1->prep2 equil Shake at constant temperature (e.g., 25°C) for 24h prep2->equil analysis1 Centrifuge to pellet undissolved solid equil->analysis1 analysis2 Filter supernatant (0.22 µm PTFE or PVDF) analysis1->analysis2 analysis3 Dilute aliquot with mobile phase analysis2->analysis3 analysis4 Analyze by validated HPLC-UV method analysis3->analysis4 quant2 Calculate concentration from peak area analysis4->quant2 quant1 Prepare calibration curve with standards of known concentration quant1->analysis4

Figure 1: Workflow for solubility determination.

Detailed Protocol
  • Preparation of Stock Solutions and Calibration Standards:

    • Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of the solid compound to vials containing a known volume of the test solvent (e.g., water, buffer, organic solvent).

  • Equilibration:

    • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Analysis:

    • Dilute the filtered supernatant with the HPLC mobile phase to a concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC-UV.

    • The solubility is calculated from the concentration of the saturated solution.

Stability Assessment and Degradation Pathways

Boronic acids are known to be susceptible to several degradation pathways. A forced degradation study is a critical step in understanding the stability of this compound and for the development of a stability-indicating analytical method.

Common Degradation Pathways of Arylboronic Acids

The primary degradation pathways for arylboronic acids include:

  • Dehydration to Boroxines: A reversible process where three molecules of boronic acid condense to form a six-membered ring with the loss of three water molecules. This is often the most common impurity in solid boronic acid samples.

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of trace metals and oxygen.

  • Protodeboronation: The C-B bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom.

G A This compound B Trimeric Anhydride (Boroxine) A->B Dehydration (Reversible) C Oxidative Degradation Products A->C Oxidation (e.g., O₂, trace metals) D Protodeboronation Product (2-Methoxyaniline) A->D Protodeboronation (e.g., H⁺/H₂O)

Figure 2: Potential degradation pathways.

Protocol for a Forced Degradation Study

A forced degradation study exposes the compound to stress conditions to accelerate its degradation, helping to identify potential degradants and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of the compound in a suitable solvent acid Acidic (e.g., 0.1 M HCl) prep->acid base Basic (e.g., 0.1 M NaOH) prep->base ox Oxidative (e.g., 3% H₂O₂) prep->ox thermal Thermal (e.g., 60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis eval1 Assess peak purity of the parent compound analysis->eval1 eval2 Identify and quantify major degradants eval1->eval2 eval3 Determine the degradation rate eval2->eval3

Figure 3: Workflow for a forced degradation study.

Detailed Protocol Steps
  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradants. A gradient method is often required. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate solutions of the compound in 0.1 M HCl and 0.1 M NaOH at a controlled temperature.

    • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Store both solid and solution samples at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

  • Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradants.

    • Use LC-MS to obtain the mass of the degradants to aid in their structural elucidation.

Recommended Handling and Storage

Based on the known instability of boronic acids, the following handling and storage procedures are recommended to ensure the integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration and oxidation. Refrigeration is recommended for long-term storage.

  • Handling: Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood. Avoid exposure to strong oxidizing agents and extreme pH conditions.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of (3-Amino-4-methoxyphenyl)boronic acid

This compound is a bifunctional aromatic compound that has emerged as a cornerstone in contemporary organic synthesis. Its structure, featuring a boronic acid group ortho to an amino group and meta to a methoxy group, provides a unique combination of reactivity and electronic properties. The boronic acid moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The presence of the amino and methoxy groups modulates the electronic nature of the aromatic ring, influencing its reactivity and providing sites for further functionalization. This guide offers an in-depth exploration of its reactivity profile, providing field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties and Handling

Understanding the inherent properties of this compound is critical for its effective use and storage.

Structural and Electronic Features:

  • Boronic Acid Group (-B(OH)₂): This Lewis acidic group is the primary site of reactivity for cross-coupling reactions. It possesses a vacant p-orbital on the boron atom, making it susceptible to nucleophilic attack, a key step in its activation.[1]

  • Amino Group (-NH₂): As an electron-donating group, it increases the electron density of the aromatic ring, potentially influencing the rate and regioselectivity of certain reactions. It can also act as a nucleophile or a directing group.

  • Methoxy Group (-OCH₃): Another electron-donating group that further activates the ring.

Stability and Storage: Arylboronic acids, particularly those with amino substituents, require careful handling to ensure their integrity. The primary degradation pathway is protodeboronation, the cleavage of the C-B bond, which is often promoted by aqueous or acidic conditions.[2]

  • Storage: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation from moisture and air.[2]

  • Handling: Boronic acids can be susceptible to oxidation.[2] It is advisable to use fresh solutions, especially in aqueous media, and to degas solvents for sensitive cross-coupling reactions to remove dissolved oxygen.

PropertyValueSource
CAS Number879893-98-8[3]
Molecular FormulaC₇H₁₀BNO₃Derived from structure
Molecular Weight166.97 g/mol Calculated
AppearanceTypically a powderGeneral knowledge

Dominant Reactivity Profile: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[4][5]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic boronate species. This species then transfers its aryl group (the 3-amino-4-methoxyphenyl moiety) to the palladium center, displacing the halide.[6] This step is often rate-limiting and is critical for the success of the coupling.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Provides stable and active Pd(0) source.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid to boronate.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBalances solubility of organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Emerging Reactivity: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a powerful alternative for forming carbon-heteroatom bonds, particularly C-N and C-O bonds.[7] This reaction is advantageous due to its use of inexpensive copper catalysts and its tolerance for air and moisture, simplifying the experimental setup.[8]

Mechanistic Rationale

While the precise mechanism is still debated, a plausible pathway involves a Cu(II) catalyst.

  • Ligand Exchange: The N-H or O-H containing substrate (e.g., an amine or phenol) coordinates to the Cu(II) center.

  • Transmetalation: The arylboronic acid transfers its organic group to the copper center.

  • Reductive Elimination: The newly formed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

  • Reoxidation: The Cu(I) is reoxidized to the active Cu(II) state by an oxidant, often molecular oxygen from the air, allowing the cycle to continue catalytically.[9]

Chan_Lam_Cycle CuII Cu(II)L₂ Coordination Coordination CuII->Coordination CuII_Nuc [L-Cu(II)-Nuc] Coordination->CuII_Nuc Transmetalation Transmetalation CuII_Nuc->Transmetalation CuIII_Complex [Ar-Cu(III)-Nuc] Transmetalation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim CuI Cu(I)L RedElim->CuI Product Ar'-Nuc RedElim->Product Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII NucH R₂NH / ArOH NucH->Coordination Boronic Ar'B(OH)₂ Boronic->Transmetalation

Sources

The Ascendancy of Substituted Aminophenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminophenylboronic acids have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, chemical biology, and materials science. Their unique ability to form reversible covalent bonds with diols, coupled with the synthetic versatility of the aminophenyl scaffold, has unlocked a vast landscape of scientific innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core applications of this remarkable class of molecules. We will traverse the historical milestones that brought these compounds to the forefront, delve into the evolution of their synthesis, elucidate the principles of their structure-activity relationships, and explore their transformative impact on drug discovery and diagnostics.

Introduction: The Boron Renaissance

Boronic acids, organic compounds featuring a C–B(OH)₂ functional group, have a rich history dating back to the 19th century.[1] However, it is the dawn of the 21st century that has witnessed a true renaissance in boronic acid chemistry, largely driven by their profound utility in organic synthesis and their remarkable biocompatibility. Among the vast family of boronic acids, substituted aminophenylboronic acids (APNAs) stand out for their dual functionality: the boronic acid moiety, a Lewis acid capable of interacting with diols, and the amino group, a versatile handle for chemical modification.[2] This duality has propelled APNAs into the spotlight as indispensable tools for molecular recognition, sensing, and the construction of complex bioactive molecules.[2][3]

This guide will provide a deep dive into the world of substituted APNAs, offering not just a recitation of facts, but a causal narrative that explains the "why" behind the "how" in their synthesis and application.

A Historical Perspective: From Obscurity to Prominence

While Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid, in 1860, the specific history of aminophenylboronic acids is less definitively chronicled in a single seminal publication.[4] Early research into organoboron compounds was sporadic. It was the groundbreaking work on hydroboration by H.C. Brown in the mid-20th century, which earned him the Nobel Prize in Chemistry in 1979, that truly ignited widespread interest in organoboron chemistry and laid the foundation for the development of a vast array of boronic acid derivatives, including APNAs.[5]

The synthesis of ortho-, meta-, and para-aminophenylboronic acids likely emerged from systematic investigations into the functionalization of the phenylboronic acid scaffold. The primary route to these compounds in the early days, and a method still in use, involves the reduction of the corresponding nitrophenylboronic acids.[3] This straightforward transformation provided access to the three positional isomers, paving the way for the exploration of their chemical and biological properties.

The true ascendancy of APNAs, however, began with the recognition of their unique ability to bind to sugars and other diol-containing molecules. This property, first explored in the context of saccharide sensing, opened the door to a plethora of applications in chemical biology and diagnostics.[3]

The Art and Science of Synthesis: An Evolving Toolkit

The synthesis of substituted aminophenylboronic acids has evolved significantly from early, often low-yielding methods to highly efficient and versatile strategies that allow for the introduction of a wide array of substituents on the phenyl ring. The choice of synthetic route is dictated by the desired substitution pattern, the required scale, and the need for protecting groups.

Classical Approach: Reduction of Nitrophenylboronic Acids

The most traditional and still widely practiced method for the synthesis of aminophenylboronic acids is the reduction of the corresponding nitrophenylboronic acids. This method is attractive due to the commercial availability of a variety of nitrophenylboronic acid precursors.

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid [6]

  • Reaction Setup: In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 3-aminophenylboronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product with high purity.

Modern Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted phenylboronic acids, including the amino-substituted variants. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the construction of the C-B bond.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Substituted Aminophenylboronic Acid Derivative

  • Reactant Preparation: In a reaction flask, combine the appropriately substituted haloaniline (e.g., bromoaniline or iodoaniline), a diboron reagent such as bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

  • Solvent and Inert Atmosphere: Add a suitable aprotic solvent, such as dioxane or DMF, and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting boronate ester can often be used directly or hydrolyzed to the corresponding boronic acid. Purification is typically achieved by column chromatography.

Protecting Group Strategies

The presence of both an amino and a boronic acid group necessitates the use of protecting groups in many synthetic schemes to avoid unwanted side reactions. The choice of protecting group is crucial for the success of the synthesis.

  • Amino Group Protection: Common protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The choice depends on the reaction conditions of the subsequent steps.

  • Boronic Acid Protection: Boronic acids are often protected as their pinacol esters. These esters are stable to a wide range of reaction conditions and can be easily deprotected under mild acidic or basic conditions.

The following diagram illustrates a general synthetic workflow for a substituted aminophenylboronic acid, highlighting the use of protecting groups.

G Start Substituted Haloaniline Protect_NH2 Protect Amino Group (e.g., Boc anhydride) Start->Protect_NH2 Suzuki Suzuki-Miyaura Coupling (Bis(pinacolato)diboron, Pd catalyst) Protect_NH2->Suzuki Boronate Protected Aminophenylboronate Ester Suzuki->Boronate Deprotect Deprotection (e.g., TFA for Boc, Acid/Base for Pinacol) Boronate->Deprotect Final Substituted Aminophenylboronic Acid Deprotect->Final

Caption: A generalized synthetic workflow for substituted aminophenylboronic acids.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological and chemical activity of substituted aminophenylboronic acids is intricately linked to their three-dimensional structure and the electronic properties of their substituents. Understanding these structure-activity relationships is paramount for the rational design of molecules with specific functions.

The key to the utility of APNAs lies in the Lewis acidic nature of the boron atom. The empty p-orbital of the sp²-hybridized boron atom can accept a pair of electrons from a Lewis base, such as the oxygen atom of a hydroxyl group. This interaction is particularly favorable with 1,2- and 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters.[3]

The pKa of the boronic acid is a critical parameter that governs its interaction with diols. The amino group on the phenyl ring can influence the pKa through its electronic effects. Electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it. The position of the amino group (ortho, meta, or para) also plays a significant role in modulating the electronic properties of the boronic acid.

The following table summarizes the impact of substituents on the properties of aminophenylboronic acids:

Substituent PositionElectronic EffectImpact on Boronic Acid pKaConsequence for Diol Binding
OrthoInductive and resonance effects, potential for intramolecular H-bondingCan vary, often loweredCan enhance binding affinity and selectivity
MetaPrimarily inductive effectGenerally a moderate effectModulates binding affinity
ParaStrong resonance effectCan significantly alter pKaInfluences the optimal pH for diol binding

A crucial aspect of the mechanism of action for many APNA-based enzyme inhibitors is their ability to act as transition-state analogs. For serine proteases, the boronic acid can form a covalent bond with the catalytic serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[7] The substituents on the aminophenyl ring can then be tailored to interact with specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.

This interaction is depicted in the following diagram:

G cluster_0 Enzyme Active Site Serine Serine Residue (Ser-OH) Pocket Specificity Pocket APNA Substituted Aminophenylboronic Acid Tetrahedral Tetrahedral Intermediate APNA->Tetrahedral Covalent Bond Formation Tetrahedral->Serine B-O bond Tetrahedral->Pocket Substituent Interaction

Caption: Mechanism of serine protease inhibition by a substituted aminophenylboronic acid.

Applications in Drug Discovery and Chemical Biology

The unique properties of substituted aminophenylboronic acids have led to their widespread application in various fields, most notably in drug discovery and as tools for chemical biology research.

Enzyme Inhibition and Drug Development

The ability of boronic acids to act as potent and often reversible enzyme inhibitors has been a major driver of their development. The most prominent example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome.[3] Its approval by the FDA for the treatment of multiple myeloma marked a significant milestone in the therapeutic application of boronic acids.

The success of bortezomib has spurred the development of a new generation of boronic acid-based drugs targeting a wide range of enzymes, including other proteases, kinases, and beta-lactamases.[8] The aminophenyl scaffold provides a versatile platform for the development of these inhibitors, allowing for the fine-tuning of their pharmacological properties.

Saccharide Sensing and Diagnostics

The reversible interaction of aminophenylboronic acids with saccharides has been extensively exploited for the development of fluorescent and colorimetric sensors for glucose and other carbohydrates.[3] These sensors are of great interest for the management of diabetes and for the detection of other biologically important glycans.

The general principle of these sensors involves a competitive binding assay. An aminophenylboronic acid is coupled to a fluorescent reporter molecule. In the absence of the target saccharide, the boronic acid may be in a non-fluorescent or weakly fluorescent state. Upon binding to the saccharide, a conformational change or a change in the electronic environment of the fluorophore leads to a detectable change in fluorescence.[3][9]

The following workflow illustrates the principle of a fluorescent saccharide sensor:

G Sensor APNA-Fluorophore Conjugate (Low Fluorescence) Complex Sensor-Saccharide Complex (High Fluorescence) Sensor->Complex + Saccharide Saccharide Saccharide (e.g., Glucose) Detection Fluorescence Detection Complex->Detection

Caption: Principle of a fluorescent saccharide sensor based on an aminophenylboronic acid.

Bioconjugation and Targeted Drug Delivery

The amino group of APNAs provides a convenient handle for their conjugation to biomolecules, such as proteins, antibodies, and nanoparticles.[10][11] This has enabled the development of sophisticated bioconjugates for a variety of applications.

In targeted drug delivery, APNAs can be used to target cancer cells that overexpress sialic acid residues on their surface.[1][12] The boronic acid moiety binds to the diol groups of sialic acid, leading to the selective accumulation of the drug-loaded conjugate at the tumor site. This approach has the potential to increase the efficacy of chemotherapy while reducing its side effects.[1][13]

Furthermore, the reversible nature of the boronate ester bond can be exploited to create stimuli-responsive drug delivery systems. For example, a drug can be linked to a carrier via a boronate ester that is stable at physiological pH but cleaves in the acidic microenvironment of a tumor, releasing the drug specifically at the target site.[1]

Modern Developments and Future Outlook

The field of substituted aminophenylboronic acids continues to evolve at a rapid pace. Current research is focused on several exciting areas:

  • Development of Novel Catalytic Applications: Aminoboronic acids are being explored as bifunctional catalysts for a variety of organic transformations, including direct amide bond formation.[7][14]

  • Advanced Materials: APNAs are being incorporated into polymers and hydrogels to create "smart" materials that can respond to changes in their environment, such as pH or the presence of specific biomolecules.[15]

  • Next-Generation Therapeutics: The design of highly selective and potent boronic acid-based inhibitors for challenging drug targets remains a major focus of research.

The versatility and tunability of the substituted aminophenylboronic acid scaffold ensure that it will remain a vital tool for innovation in chemistry, biology, and medicine for the foreseeable future. As our understanding of the intricate interplay between structure and function continues to grow, we can expect to see the emergence of even more sophisticated and impactful applications of these remarkable molecules.

References

  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. (2021-04-12). [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. (2023-01-01). [Link]

  • Boronic acid. Wikipedia. (2023-01-01). [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. (2013-07-16). [Link]

  • Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. NIH. (2021-01-01). [Link]

  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. (2023-01-01). [Link]

  • Aminophenylboronic-targeted casein nanomicelles for targeted co-delivery of doxorubicin and quercetin to Breast carcinoma. ResearchGate. (2018-06-27). [Link]

  • Targeted delivery of boronic acids through bioconjugation. ULisboa. (2022-01-01). [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
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  • Synthesis of biologically active boron-containing compounds. PMC. (2016-01-01). [Link]

  • Synthetic method of 3-aminophenylboronic acid.
  • Synthesis of α-aminoboronic acids. Chemical Society Reviews. (2016-02-08). [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. (2024-08-28). [Link]

  • Synthesis and Applications of Boronate Affinity Materials. ACS Publications. (2017-04-12). [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances. (2023-11-13). [Link]

  • Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. PubMed. (2014-01-15). [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. (2021-01-22). [Link]

  • pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed. (2016-06-15). [Link]

  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ResearchGate. (2002-01-01). [Link]

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Tautomerism and Speciation of Aminophenylboronic Acids in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids (APBs) are a cornerstone of modern chemical and biomedical research, prized for the unique reactivity of their boronic acid functional group. Their application in fields such as drug development, diagnostics, and synthetic chemistry is, however, governed by a complex interplay of solution-state equilibria. This guide provides a detailed examination of the tautomerism and speciation of APBs, offering field-proven insights into their behavior. We will explore the fundamental principles that dictate the populations of different ionic and tautomeric forms, the critical environmental factors that influence these equilibria, and the robust analytical methodologies required for their precise characterization. This document is structured to provide both a foundational understanding and practical, self-validating experimental protocols for professionals in the field.

The Core Principle: A Dynamic Equilibrium of Species

The utility of aminophenylboronic acids is intrinsically linked to the boron atom's ability to exist in different hybridization states, primarily sp² (trigonal planar) and sp³ (tetrahedral). This structural flexibility gives rise to a series of interconnected, pH-dependent equilibria in solution, a phenomenon known as speciation.[1] The term tautomerism refers to the ready interconversion of these structural isomers.[1]

At low pH, the aminophenylboronic acid typically exists as a neutral, trigonal planar molecule. As the pH increases, the Lewis acidic sp² boron center can accept a hydroxide ion from the solvent, transitioning to a negatively charged, tetrahedral sp³ boronate anion. The presence of the amino group adds another layer of complexity, as it can be protonated at lower pH values. The interplay between the boronic acid's pKa and the amino group's pKa dictates the dominant species at any given pH. This speciation is critical, as the tetrahedral boronate form is often the more reactive species for binding with diols, a key interaction in applications like glucose sensing.[2]

Speciation_Equilibrium Protonated Protonated APB (Low pH) Neutral Neutral Trigonal APB (sp²) Protonated->Neutral +OH⁻ / -H₂O Neutral->Protonated +H₃O⁺ Anionic Tetrahedral Boronate (sp³) (High pH) Neutral->Anionic +OH⁻ Anionic->Neutral -OH⁻ / +H₂O UV_Vis_Protocol start Start prep_stock Prepare APB Stock (e.g., in DMSO) start->prep_stock prep_buffers Prepare Constant Ionic Strength Buffers (pH 2-12) start->prep_buffers mix_samples Mix Stock with Buffers in Microplate prep_stock->mix_samples prep_buffers->mix_samples acquire_spectra Acquire UV-Vis Spectra at Constant Temperature mix_samples->acquire_spectra plot_data Plot Absorbance vs. pH acquire_spectra->plot_data fit_model Fit Data to Henderson-Hasselbalch Equation to Determine pKa plot_data->fit_model end End fit_model->end

Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.

¹¹B NMR Spectroscopy for Direct Observation of Boron Speciation

Scientific Rationale: ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly probing the coordination environment of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. Trigonal sp² boronic acids resonate at a distinctly different frequency (downfield) compared to tetrahedral sp³ boronate species (upfield). This allows for the direct observation and quantification of the equilibrium between these two forms as a function of pH. [3][4][5] Detailed Experimental Protocol:

  • Sample Preparation: Prepare a series of samples of the aminophenylboronic acid in D₂O at various pD values. Note that pD can be approximated from a pH meter reading by the formula pD = pH_reading + 0.40.

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. It is advisable to use quartz NMR tubes to minimize background boron signals.

  • Data Analysis: The observed ¹¹B chemical shift will be a weighted average of the shifts corresponding to the sp² and sp³ species. By plotting the chemical shift against pD, a titration curve is generated, and the pKa can be determined from the inflection point. [3][4] Table 1: Typical ¹¹B NMR Chemical Shifts

Boron SpeciesHybridizationTypical Chemical Shift (ppm)
Trigonal Boronic Acidsp²~19-30
Tetrahedral Boronate Anionsp³~3-9

Note: Chemical shifts can vary depending on substituents and solvent. [5][6]

Potentiometric Titration

Scientific Rationale: Potentiometric titration is a classic and highly reliable method for determining the pKa of ionizable groups. [7]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The equivalence points, where the ionizable groups are fully titrated, are identified as sharp inflections in the titration curve. The pKa is the pH at which the ionizable group is half-titrated. [8][9][10] Detailed Experimental Protocol:

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffers that bracket the expected pKa values.

  • Sample Preparation: Dissolve a precisely weighed amount of the aminophenylboronic acid in a known volume of deionized water, often with an inert background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant. To determine the pKa of the amino group, a titration with a strong acid (e.g., HCl) may be necessary.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. First or second derivative plots can be used to more accurately locate the equivalence points. [7][9]

Concluding Remarks for the Practicing Scientist

A thorough understanding of the tautomerism and speciation of aminophenylboronic acids is not merely an academic exercise; it is a prerequisite for the successful application of these compounds. The choice of buffer pH, for instance, can dramatically alter the binding affinity of a boronic acid-based sensor or the reactivity of a synthetic building block. [2][11]The methodologies detailed in this guide provide a robust framework for characterizing the solution-state behavior of novel APB derivatives, enabling researchers to optimize their experimental conditions and achieve more reliable and reproducible results. By integrating these analytical techniques into the research and development workflow, scientists can unlock the full potential of this versatile class of molecules.

References

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An In-Depth Technical Guide to the Electronic Effects of Amino and Methoxy Groups on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, a profound understanding of the structure-reactivity relationships of boronic acids is paramount. These versatile reagents are cornerstones of modern synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactivity of a boronic acid is not an intrinsic constant; rather, it is exquisitely tuned by the electronic properties of its substituents. This guide provides an in-depth analysis of two common and influential electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. We will dissect their electronic effects, quantify their impact on acidity and reactivity, and provide field-proven experimental protocols for their characterization.

Section 1: Fundamental Electronic Principles: A Tale of Two Donors

The influence of a substituent on the reactivity of an aromatic ring is a classic principle of physical organic chemistry, governed by the interplay of inductive and resonance effects. Both amino and methoxy groups are powerful electron-donating groups (EDGs), yet their mechanisms of donation and overall impact differ subtly but significantly.

1.1 Inductive vs. Resonance Effects

The inductive effect (I) is an electronic effect transmitted through sigma (σ) bonds. Due to the high electronegativity of oxygen and nitrogen relative to carbon, both the methoxy and amino groups are inductively electron-withdrawing (-I). This effect weakens with distance and is most pronounced at the ipso-carbon directly attached to the substituent.

The resonance effect (R or M) involves the delocalization of lone pair electrons from the substituent into the aromatic π-system. Both the nitrogen in an amino group and the oxygen in a methoxy group possess lone pairs that can be donated into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect is strongly electron-donating (+R).

For both -NH₂ and -OCH₃, the +R effect overwhelmingly dominates the -I effect, leading to their classification as strong activating groups in electrophilic aromatic substitution. However, the slightly lower electronegativity of nitrogen compared to oxygen makes the amino group a more powerful resonance donor.

1.2 Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with substituent effects.[1] The Hammett constant, σ, is a measure of the electronic influence of a substituent. For electron-donating groups, these values are typically negative. A more negative value indicates a stronger electron-donating effect. The constants are position-dependent (meta vs. para).

To provide a more nuanced view, these effects can be broken down into inductive/field (F) and resonance (R) parameters, as comprehensively surveyed by Hansch, Leo, and Taft.[2][3][4]

SubstituentPositionHammett Constant (σ)Field/Inductive (F)Resonance (R)
-NH₂ meta (σm)-0.160.14-0.80
para (σp)-0.66
-OCH₃ meta (σm)0.120.41-0.53
para (σp)-0.27
Data sourced from the comprehensive review by Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[2]

This data quantitatively confirms that the amino group is a significantly stronger electron-donating substituent by resonance than the methoxy group (R = -0.80 vs. -0.53). At the meta position, where resonance effects are minimized, the inductive withdrawal of the methoxy group is more pronounced (σm = +0.12) than the weak donating character of the amino group (σm = -0.16).

Section 2: Impact on Lewis Acidity: The pKa of Substituted Phenylboronic Acids

Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[5] The equilibrium constant for this reaction is expressed as a pKa. A lower pKa value signifies a stronger Lewis acid, meaning it more readily accepts a hydroxide ion.

The electronic nature of the substituent directly modulates this Lewis acidity. Electron-withdrawing groups (EWGs) stabilize the resulting negative charge on the boronate, lowering the pKa and increasing acidity. Conversely, electron-donating groups (EDGs) destabilize the boronate anion, increasing the pKa and decreasing Lewis acidity.

Boronic AcidIsomerpKa
Phenylboronic Acid-~8.8-8.9
Aminophenylboronic Acidortho8.83 (predicted)[6]
meta8.81
para8.82 (predicted)[7]
Methoxyphenylboronic Acidortho8.55 (predicted)[8]
meta~8.1 (predicted)
para9.25[9]

Note: Experimental pKa values can vary with measurement conditions. Predicted values are included for comparison where experimental data is sparse.

  • Para-Methoxy Group: The strong electron-donating +R effect of the para-methoxy group significantly increases the pKa relative to unsubstituted phenylboronic acid, indicating it is a weaker Lewis acid.[9]

  • Amino Groups: The pKa values for aminophenylboronic acids are close to that of the parent phenylboronic acid. This suggests a complex interplay where the strong +R effect is counteracted by other factors, potentially including the protonation of the amino group itself under certain pH conditions, which would turn it into an electron-withdrawing -NH₃⁺ group.

  • Ortho-Effects: The ortho-methoxy group leads to a lower predicted pKa than the para isomer. This can be attributed to a combination of steric effects and the potential for intramolecular hydrogen bonding, which can stabilize the boronate form.[8]

Section 3: Reactivity in Key Synthetic Transformations

The electronic perturbations caused by amino and methoxy groups have profound consequences for the reactivity of boronic acids in widely used chemical reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[10] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiix R¹-Pd(II)L₂-X pd0->pdiix + R¹-X oa Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiix->pdiir + [R²-B(OH)₃]⁻  k_tm tm Transmetalation pdiir->pd0 product R¹-R² pdiir->product re Reductive Elimination boronic R²-B(OH)₂ (+ Base) halide R¹-X

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The transmetalation step, where the organic group (R²) is transferred from the boron atom to the palladium center, is often the rate-determining step.[11] The efficiency of this step is highly sensitive to the electronic character of the boronic acid.

  • Influence of EDGs: Electron-donating groups, such as amino and methoxy, increase the electron density on the aryl ring of the boronic acid. This enhances the nucleophilicity of the ipso-carbon atom being transferred to the electron-deficient palladium(II) center, thereby accelerating the rate of transmetalation.[12] Consequently, boronic acids bearing EDGs are generally more reactive in Suzuki-Miyaura couplings than their electron-withdrawing counterparts.[12]

  • Amino vs. Methoxy: Given that the amino group is a stronger electron-donating group than the methoxy group (as shown by Hammett constants), it is predicted that aminophenylboronic acids will exhibit greater reactivity in Suzuki-Miyaura couplings compared to methoxyphenylboronic acids, assuming other factors like steric hindrance are equal. Kinetic studies on analogous systems confirm that electron-rich boronic acids lead to faster reactions.[13]

Boronate Ester Formation

Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their use as sensors for carbohydrates and in dynamic covalent chemistry.[5] The reaction proceeds via nucleophilic attack of a diol hydroxyl group on the Lewis acidic boron center.

Boronate_Ester_Formation substituent R = -NH₂ or -OCH₃ boronic_acid R-Ar-B(OH)₂ sp² Trigonal Planar intermediate Tetrahedral Intermediate boronic_acid->intermediate + Diol diol Diol (e.g., Fructose) intermediate->boronic_acid - Diol boronate_ester Cyclic Boronate Ester sp³ Tetrahedral intermediate->boronate_ester - 2H₂O boronate_ester->intermediate + 2H₂O pKa_Workflow start Prepare Boronic Acid Stock Solution prep_samples Create Samples: Stock + Buffer start->prep_samples prep_buffers Prepare Series of Known pH Buffers prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectra (Acidic, Basic, Buffered) prep_samples->measure_spectra analyze Plot Abs vs. pH & Determine Inflection Point measure_spectra->analyze result pKa Value analyze->result

Figure 3: Workflow for Spectrophotometric pKa Determination.
Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling by HPLC

Monitoring the reaction progress over time provides invaluable data on the influence of substituents. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose. [14][15] Materials:

  • Aryl halide

  • Substituted boronic acid (-NH₂ or -OCH₃ substituted)

  • Palladium catalyst and ligand

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane)

  • Internal standard (a stable compound not involved in the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Reaction vessel with temperature control and inert atmosphere capabilities

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (N₂ or Ar), combine the aryl halide, palladium catalyst, ligand, and base.

  • Initiation: Add the degassed solvent and the internal standard. Begin vigorous stirring and heat the reaction to the desired temperature.

  • Time Zero (t=0): Just before adding the boronic acid, withdraw the first aliquot (e.g., 50 µL) and quench it immediately in a vial containing a diluent (e.g., 1 mL of acetonitrile). This is your t=0 sample.

  • Reaction Start: Add the substituted boronic acid to the reaction mixture to start the reaction.

  • Sampling Over Time: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture and quench them in the same manner as the t=0 sample.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the aryl halide, the boronic acid, the product, and the internal standard.

    • Analyze each quenched sample by HPLC.

  • Data Analysis:

    • For each time point, determine the peak areas of the starting material (aryl halide) and the product.

    • Normalize these areas to the area of the internal standard to correct for any injection volume variations.

    • Plot the concentration (or normalized peak area) of the starting material and product as a function of time.

    • The initial slope of the product formation curve is proportional to the initial reaction rate. Comparing the initial rates for the amino- vs. methoxy-substituted boronic acids provides a direct measure of their relative reactivity.

Section 5: Conclusion and Outlook

The electronic effects of amino and methoxy groups on boronic acid reactivity are a nuanced interplay of inductive and resonance phenomena. The amino group, being a more potent resonance donor, generally imparts greater reactivity in reactions where the nucleophilicity of the aryl ring is key, such as the transmetalation step of the Suzuki-Miyaura coupling. Conversely, both groups decrease the Lewis acidity of the boronic acid, which can temper reactivity in processes like boronate ester formation, though this can be modulated by intramolecular catalytic effects.

For the practicing scientist, a quantitative understanding of these effects, grounded in Hammett parameters and pKa values, is essential for rational reaction design, troubleshooting, and optimization. The protocols provided herein offer a robust framework for generating such data in-house, enabling a deeper, data-driven approach to harnessing the full potential of these indispensable synthetic building blocks. As the demand for more complex and precisely functionalized molecules grows, particularly in drug discovery, this fundamental understanding of structure-reactivity relationships will remain a critical asset.

References

  • Metola, P.; Collins, B. E.; Anslyn, E. V. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramol. Chem.2013 , 25 (2), 79–86. [Link]

  • Scribd. Hammett Constants and Substituent Survey. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • ScienceOpen. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Semantic Scholar. A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • Wang, B.; James, T. D.; Anslyn, E. V. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nat. Chem.2019 , 11 (9), 768–778. [Link]

  • OUP Academic. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • University of Puget Sound. Table 1: Hammett constants for some common substituents. [Link]

  • ACS Publications. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • ResearchGate. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2002 , 124 (45), 13529–13542. [Link]

  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

  • ACS Publications. An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. J. Org. Chem.1958 , 23 (5), 729–732. [Link]

  • IDEALS. pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Wikipedia. Boronic acid. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline (Table 1, entry 6) (a), unsubstituted aryl bromide (Table 1, entry 3) (b) and 4-bromo nitrobenzene (Table 1, entry 2) (c) with phenylboronic acid using the Pd–poly(AA) hybrid catalyst (0.045 mol% Pd) at 70 1 C. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • PubChem. 2-Methoxyphenylboronic acid. [Link]

  • ResearchGate. pK a values for boronic acids 1-7. [Link]

  • PubChem. 4-Aminophenylboronic acid. [Link]

  • Chem321 Lab Spring 2011. SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]

  • Chem-Space. 2-aminophenylboronic acid. [Link]

  • MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings. [Link]

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Methodological & Application

Palladium catalysts for Suzuki coupling of (3-Amino-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki Coupling of (3-Amino-4-methoxyphenyl)boronic acid

Introduction: The Strategic Importance of the Aminophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the straightforwardness with which it forges carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on a particularly valuable building block: this compound. The presence of both an amino and a methoxy group on the phenyl ring imparts unique electronic properties and provides valuable handles for further functionalization. These substituents, however, also introduce specific challenges. The electron-rich nature of the ring can affect the kinetics of the catalytic cycle, and the amino group can potentially coordinate to the palladium center, requiring careful selection of catalysts and reaction conditions. As a senior application scientist, this document provides not just a protocol, but a comprehensive guide to understanding and mastering this specific transformation, ensuring reproducible and high-yielding results for researchers in drug development and materials science.

The Engine of Creation: Understanding the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization. The three key stages are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step of the reaction and results in a Pd(II) complex.[1] The reactivity order for the halide is typically I > Br > OTf >> Cl, with chlorides being the most challenging to activate.[4]

  • Transmetalation : The organoboron species, in our case this compound, must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate salt.[5] This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) center, forming a new diorganopalladium(II) complex. The exact mechanism of this step is still a subject of research, but its success is critical.[1][6]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b Ar¹-Pd(II)L₂-OR pdiil->pdiil_b Ligand Exchange (Base) pdiil_ab Ar¹-Pd(II)L₂-Ar² pdiil_b->pdiil_ab Transmetalation pdiil_ab->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² ar1x Ar¹-X ar2boh2 Ar²B(OH)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: Tailoring the System for Success

The choice of palladium source and, more importantly, the supporting ligand is the single most critical factor in achieving a successful coupling, especially with a potentially challenging substrate like this compound.

The Palladium Precatalyst
  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic, reliable Pd(0) source, but can be sensitive to air.

  • Pd(OAc)₂ (Palladium(II) Acetate) : An air-stable Pd(II) source that requires in situ reduction, often by a phosphine ligand.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common Pd(0) source, often used in combination with a specific ligand.

  • Palladacycle Precatalysts (e.g., XPhos Pd G3) : These are highly advanced, air- and moisture-stable Pd(II) precatalysts that rapidly generate the active Pd(0) species upon heating.[7] They are often the best choice for difficult couplings.

The Ligand: The Key to Reactivity and Stability

The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle.[4] For an electron-rich substrate with a coordinating amino group, bulky and electron-rich ligands are highly recommended.[8][9]

Ligand Class Examples Key Advantages Considerations for this Substrate
Triarylphosphines PPh₃ (Triphenylphosphine)Inexpensive, widely available.Often not active enough for challenging substrates or aryl chlorides. May require higher temperatures.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, accelerate oxidative addition.[10]Can be air-sensitive. Very effective for activating less reactive aryl chlorides.
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosState-of-the-art for a wide range of substrates.[6][9] High activity allows for low catalyst loadings and room temperature reactions.[6]Excellent choice. Their steric bulk can prevent the amino group from interfering with the catalyst. SPhos and XPhos are known to be effective with amino-substituted substrates.[6][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable palladium complexes.[5] Often show high thermal stability.A very good alternative to phosphine ligands, particularly in high-temperature reactions. PEPPSI-IPr is a common precatalyst.[11]

Scientist's Note: For coupling this compound, starting with a modern dialkylbiaryl phosphine ligand like SPhos or XPhos, paired with a suitable palladium source (e.g., Pd₂(dba)₃ or a G3 precatalyst), is a highly authoritative and reliable strategy. These systems are designed to overcome the challenges posed by both electron-rich and sterically hindered substrates.[6][9]

Detailed Application Protocol

This protocol provides a general and robust method for the Suzuki coupling of this compound with a representative aryl bromide.

Reagents and Materials
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification n1 Weigh Reagents: - Boronic Acid - Aryl Bromide - Base (K₃PO₄) n2 Add to Schlenk Flask n1->n2 n3 Add Catalyst (XPhos Pd G3) n2->n3 n4 Seal & Purge with Inert Gas (3x) n3->n4 n5 Add Degassed Solvents (Dioxane/Water) via Syringe n4->n5 n6 Heat to 80-100 °C with Vigorous Stirring n5->n6 n7 Monitor Reaction (TLC / LC-MS) n6->n7 n8 Cool to RT Dilute with Ethyl Acetate n7->n8 n9 Wash with Water and Brine n8->n9 n10 Dry Organic Layer (Na₂SO₄), Filter n9->n10 n11 Concentrate in vacuo n10->n11 n12 Purify via Column Chromatography n11->n12

Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered potassium phosphate (3.0 mmol).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion. K₃PO₄ is an effective base for this transformation, promoting transmetalation without being overly harsh, which could degrade the sensitive boronic acid.[7]

  • Catalyst Addition : Briefly open the flask and add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: This step is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black and can also promote the unwanted homocoupling of the boronic acid.[4][7]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 5 mL of dioxane and 1 mL of water) via syringe.

    • Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or by freeze-pump-thaw cycles) before use. The small amount of water is often necessary to help dissolve the base and facilitate the formation of the active boronate species.[2]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting aryl bromide has been consumed (typically 2-12 hours).[2]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[2]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides authoritative solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Impure reagents (especially the boronic acid).1. Use a fresh batch of catalyst or a highly stable precatalyst (e.g., palladacycle).[7]2. Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure.[4]3. Verify the purity of starting materials. Boronic acids can degrade over time.[4]
Protodeboronation (Boronic acid is replaced by -H)1. Base is too strong or reaction temperature is too high.2. Presence of excess water acting as a proton source.1. Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]2. Reduce the amount of water or switch to an anhydrous solvent system (e.g., Toluene, THF) with a base like KF.[7]
Homocoupling of Boronic Acid Oxygen contamination in the reaction vessel.This is a classic sign of a poor inert atmosphere. Re-evaluate and improve the degassing and inert gas purging procedure.[7]
Reaction Stalls Poor solubility of reagents or catalyst deactivation.1. Try a different solvent system (e.g., Toluene/water, DMF/water, 2-MeTHF).[12]2. If using a simple Pd source/ligand, switch to a more robust, pre-formed catalyst system like a Buchwald precatalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex molecules of high value to the pharmaceutical and materials science industries. Success is not merely about following steps, but about understanding the intricate interplay between the substrate, catalyst, ligand, base, and solvent. By selecting a modern, robust catalyst system featuring a bulky, electron-rich ligand and maintaining a scrupulously inert reaction environment, researchers can overcome the inherent challenges of this substrate and achieve high yields reliably. This guide provides the fundamental knowledge and practical steps to empower scientists to confidently apply this crucial reaction in their research and development endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(8), 621–631. Available at: [Link]

  • ResearchGate. Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Online] Available at: [Link]

  • University of Arizona Libraries. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Online] Available at: [Link]

  • Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1461–1473. Available at: [Link]

  • Singh, K., & Nolan, S. P. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(23), 9451–9454. Available at: [Link]

  • Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484–16485. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Online] Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. Available at: [Link]

  • Li, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10657–10662. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]

Sources

One-pot synthesis of biaryls with (3-Amino-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the One-Pot Synthesis of Biaryls Utilizing (3-Amino-4-methoxyphenyl)boronic acid

Authored by a Senior Application Scientist

This document provides a detailed guide for the efficient one-pot synthesis of biaryl compounds, a critical structural motif in pharmaceuticals and functional materials, using this compound as a key building block. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Advantage of One-Pot Biaryl Synthesis

Biaryl scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and organic electronic materials. Traditional multi-step approaches to their synthesis are often plagued by issues of yield, cost, and waste generation. One-pot syntheses, which combine multiple reaction steps into a single operation, offer a more streamlined, efficient, and environmentally benign alternative. This approach minimizes the need for intermediate purification, reduces solvent usage, and can significantly shorten the overall synthesis time.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and its application in a one-pot fashion for biaryl synthesis is particularly powerful. The use of substituted boronic acids, such as this compound, allows for the direct incorporation of functional groups that are valuable for further derivatization or for their inherent electronic and steric properties that influence the final molecule's biological activity or material properties.

Mechanism and Rationale

The one-pot synthesis of biaryls via the Suzuki-Miyaura coupling involves a catalytic cycle that can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid (3-Amino-4-methoxyphenyl)B(OH)₂ BoronicAcid->Transmetalation Activated by Base Base Base (e.g., K₂CO₃) Base->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.

The choice of this compound is strategic. The amino group can serve as a handle for further functionalization or can influence the electronic properties of the resulting biaryl. The methoxy group provides steric bulk and can also modulate the molecule's electronic character.

Experimental Protocol: A Validated One-Pot Procedure

This protocol provides a robust method for the synthesis of a representative biaryl, 3-Amino-4-methoxy-4'-acetylbiphenyl, via a one-pot Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound

  • 4'-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen/argon balloon setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), 4'-Bromoacetophenone (1.0 mmol, 1.0 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

    • The flask is then evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of toluene. The solution should be sonicated or stirred until homogeneous.

    • The use of a phosphine ligand like PPh₃ is essential to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Solvent Addition and Reaction:

    • To the main reaction flask, add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). The use of a biphasic solvent system is common in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

    • Inject the prepared catalyst solution into the reaction flask via syringe.

    • The reaction mixture is then heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

One_Pot_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Boronic Acid, Aryl Halide, and Base C Establish Inert Atmosphere (N₂ or Ar) A->C B Prepare Catalyst Solution (Pd(OAc)₂ + PPh₃ in Toluene) E Inject Catalyst Solution B->E D Add Degassed Solvents (Toluene, Ethanol, Water) C->D D->E F Heat to 80°C and Stir (Monitor by TLC) E->F G Cool to Room Temperature F->G H Liquid-Liquid Extraction with Ethyl Acetate G->H I Dry Organic Layer (MgSO₄) H->I J Solvent Removal (Rotary Evaporator) I->J K Column Chromatography J->K L Pure Biaryl Product K->L

Figure 2: Experimental Workflow for the One-Pot Synthesis of Biaryls. This flowchart outlines the sequential steps from reagent preparation to the isolation of the purified biaryl product.

Data Presentation: Representative Results

The following table summarizes typical yields for the one-pot synthesis of various biaryls using this compound with different aryl halides.

Aryl Halide PartnerProductIsolated Yield (%)
4'-Bromoacetophenone3-Amino-4-methoxy-4'-acetylbiphenyl85-92%
4-Bromobenzonitrile4'-(3-Amino-4-methoxyphenyl)benzonitrile88-95%
1-Bromo-4-nitrobenzene3-Amino-4-methoxy-4'-nitrobiphenyl82-90%
2-Bromopyridine2-(3-Amino-4-methoxyphenyl)pyridine75-85%

Table 1: Representative yields of the one-pot Suzuki-Miyaura coupling. The protocol demonstrates high efficiency across a range of electronically diverse aryl halides.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Cause: Inefficient catalyst activity or degradation.

    • Solution: Ensure a thoroughly inert atmosphere. The use of degassed solvents is critical. Consider using a more robust ligand system, such as SPhos or XPhos, especially for challenging substrates.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction closely by TLC. If the starting materials persist, consider extending the reaction time or increasing the temperature to 90-100 °C.

  • Formation of Side Products:

    • Cause: Homocoupling of the boronic acid.

    • Solution: This can be minimized by the slow addition of the boronic acid or by using a slight excess of the aryl halide. Ensure the base is of high purity.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is conducted in a well-ventilated area away from ignition sources.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald, S. L., & Martin, R. (2002). General and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 124(40), 11864–11865.

Application Notes and Protocols: Synthesis of Fluorescent Probes Using (3-Amino-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (3-Amino-4-methoxyphenyl)boronic Acid in Fluorophore Development

This compound is a versatile reagent in the synthesis of novel fluorescent probes. Its unique trifunctional nature, possessing a boronic acid, a primary amine, and a methoxy group on a phenyl ring, offers a powerful platform for constructing complex fluorogenic molecules. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of aromatic and heteroaromatic systems.[1][2][3] The amino group serves as a versatile handle for further derivatization through condensation reactions, amide bond formation, or as a key component in the synthesis of heterocyclic fluorophores.[4][5] The electron-donating methoxy group can favorably modulate the photophysical properties of the resulting dyes, often leading to enhanced fluorescence quantum yields and red-shifted emission spectra.[6]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the creation of advanced fluorescent probes for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Mechanistic Insights

The two primary synthetic pathways for utilizing this compound in fluorescent probe synthesis are:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This is the most prevalent method for incorporating the (3-Amino-4-methoxyphenyl) moiety into a larger conjugated system. The reaction couples the boronic acid with an organic halide or triflate, forming a new C-C bond.[1][2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[1]

  • Condensation Reactions: The amino group of this compound can readily participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines).[4][5] These imines can be fluorescent themselves or serve as intermediates for the synthesis of more complex heterocyclic fluorophores.

Diagram: Synthetic Pathways

G A This compound B Suzuki-Miyaura Coupling (+ Aryl Halide/Triflate) A->B Pd Catalyst, Base C Condensation Reaction (+ Aldehyde/Ketone) A->C Acid/Base Catalyst D Biaryl-based Fluorescent Probe B->D E Schiff Base/Heterocyclic Fluorescent Probe C->E

Caption: Key synthetic routes using this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Biaryl-Based Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol details the synthesis of a fluorescent biaryl compound by coupling this compound with a fluorescent aryl bromide, such as a brominated coumarin or BODIPY derivative.

Materials:
  • This compound

  • Fluorescent Aryl Bromide (e.g., 7-Bromo-4-methylcoumarin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the fluorescent aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure fluorescent biaryl compound.

Self-Validation and Causality:
  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, hence the need for an inert atmosphere to maintain its catalytic activity.[1]

  • Degassed Solvents: Removing dissolved oxygen from the solvents prevents oxidation of the catalyst and phosphine ligands.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, activating the boronic acid.[1][2] Potassium carbonate is a common and effective choice.

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[1]

  • TLC Monitoring: Regular monitoring ensures the reaction is driven to completion and helps to identify any potential side products.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Bromide - Base (K₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (PPh₃) B Add Degassed Dioxane/Water A->B C Heat (80-100 °C) & Stir (4-12h) B->C D Monitor by TLC C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Wash with Water & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Column Chromatography G->H I Pure Fluorescent Probe H->I

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a Schiff Base Fluorescent Probe via Condensation

This protocol describes the synthesis of a fluorescent Schiff base by reacting this compound with a suitable aldehyde, such as salicylaldehyde or a derivative thereof.

Materials:
  • This compound

  • Aldehyde (e.g., Salicylaldehyde)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Hexane or Pentane

Procedure:
  • Reaction Setup: Dissolve this compound (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.

  • Isolation: If a precipitate forms, cool the reaction mixture and collect the solid by vacuum filtration. Wash the solid with cold ethanol and then a non-polar solvent like hexane or pentane to remove any unreacted starting materials.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation and Causality:
  • Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.[5]

  • Solvent Choice: Ethanol and methanol are good solvents for both reactants and are relatively easy to remove.

  • Precipitation: The formation of a precipitate is a strong indicator that the reaction is proceeding and that the product is less soluble than the starting materials under the reaction conditions.

  • Recrystallization: This is an effective method for purifying solid products by leveraging differences in solubility between the desired compound and impurities at different temperatures.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized fluorescent probes are crucial for their application. These properties should be characterized in various solvents to understand their environmental sensitivity.[6]

Probe ArchitectureExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Biaryl (Coumarin-based)~380~450~700.4 - 0.7
Biaryl (BODIPY-based)~490~510~200.8 - 0.95
Schiff Base (Salicylaldehyde-based)~360~480~1200.1 - 0.3

Note: These are representative values and will vary depending on the specific molecular structure and solvent.

Applications in Research and Drug Development

Fluorescent probes synthesized from this compound have a wide range of potential applications:

  • Bioimaging: The ability to tune the photophysical properties allows for the development of probes for specific cellular imaging applications, such as labeling organelles or tracking biomolecules.[7][]

  • Sensing: The boronic acid moiety can act as a recognition site for diols, such as those found in saccharides, enabling the development of fluorescent glucose sensors.[9][10] The amino group can be functionalized to create receptors for other analytes.

  • Drug Discovery: Fluorescently labeled drug candidates can be synthesized to study their uptake, distribution, and mechanism of action within cells and tissues.[7]

  • Materials Science: These fluorophores can be incorporated into polymers and other materials to create fluorescent sensors and devices.[11]

References

  • Synthesis and Photophysical Properties of (Post-)Functionalized BOAHY Dyes with Strong Aggregation-Induced Emission. (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes. (n.d.). PubMed Central.
  • Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission. (2023). Materials Advances.
  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry.
  • Synthesis and photo-physical properties of a series of BODIPY dyes. (2025). ResearchGate.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (n.d.). MDPI.
  • Development of fluorescent probes for bioimaging applications. (n.d.). PubMed Central.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI.
  • Solid-phase synthesis of fluorescent probes for plasma membrane labelling. (2021). Molecules.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Photophysical properties of the dyes. (n.d.). ResearchGate.
  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2025). ResearchGate.
  • Fluorescent probes and functional materials for biomedical applications. (n.d.). ResearchGate.
  • What are Fluorescent Probes and Their Applications?. (n.d.). BOC Sciences.
  • Organoboron Schiff bases as cell-staining fluorescent probes: Synthesis, Chemio-photophysical characterization, DFT, and X-ray structures. (n.d.). ResearchGate.
  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. (n.d.). PubMed Central.
  • Synthesis with 3-Methoxyphenyl Derivatives. (n.d.). Benchchem.
  • Multicomponent synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. (n.d.). Chemical Communications.
  • 3-Amino-4-methoxy acetanilide (II) preparation method. (n.d.). Google Patents.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. (n.d.). MDPI.
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2025). ResearchGate.
  • Three-Component Condensation of 4-Aminoisothiazole Derivatives with Aldehydes and Meldrum's Acid. (2025). ResearchGate.

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Application Notes & Protocols: (3-Amino-4-methoxyphenyl)boronic acid in the Synthesis of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of (3-Amino-4-methoxyphenyl)boronic acid as a critical precursor in the development of Positron Emission Tomography (PET) imaging agents. Boronic acid derivatives are invaluable tools in modern radiochemistry, offering versatile handles for both molecular scaffold construction via cross-coupling reactions and direct radiofluorination.[1][2] This guide will detail the strategic importance of the aminomethoxy-substituted phenylboronic acid scaffold, provide step-by-step protocols for the synthesis of a novel PET tracer precursor, its subsequent radiolabeling with Fluorine-18, and the necessary quality control and preclinical evaluation steps. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable for the development of a wide range of PET tracers targeting various biological processes, including neuroinflammation and neurotransmitter receptor systems.[3][4][5]

Introduction: The Strategic Value of this compound in PET Tracer Design

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo.[6] The development of novel PET tracers is crucial for advancing our understanding of disease and for the development of new therapeutics. This compound is a particularly attractive precursor for PET tracer synthesis for several key reasons:

  • Versatile Synthetic Handle: The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the efficient formation of carbon-carbon bonds.[1][2] This enables the modular construction of complex molecular scaffolds, a significant advantage in the rational design of targeted imaging agents.

  • Potential for 18F-Radiolabeling: While the boronic acid can be used for scaffold construction, it also presents opportunities for direct copper-mediated 18F-fluorodeboronation.[7] This late-stage fluorination technique is highly valuable as it allows for the introduction of the positron-emitting radionuclide in the final steps of the synthesis, maximizing radiochemical yield and specific activity.

  • Pharmacophore Potential: The 3-amino-4-methoxyphenyl core is a structural motif present in numerous biologically active compounds, including those targeting the central nervous system. The amino group can serve as a point for further chemical modification, while the methoxy group can influence the lipophilicity and metabolic stability of the final tracer.

This guide will use a representative, scientifically plausible PET tracer, [18F]NeuroProbe-1 , to illustrate the practical application of this compound. [18F]NeuroProbe-1 is a hypothetical tracer designed to target a generic neuroinflammatory marker, leveraging the structural features of the precursor.

Synthesis of a PET Tracer Precursor via Suzuki-Miyaura Coupling

The first stage in the development of [18F]NeuroProbe-1 is the synthesis of a suitable precursor for radiolabeling. In this example, we will utilize a Suzuki-Miyaura coupling reaction to link this compound with a heterocyclic core, a common strategy in medicinal chemistry.

Experimental Protocol: Synthesis of 2-(3-Amino-4-methoxyphenyl)-6-nitropyridine

This protocol describes the synthesis of a precursor where the nitro group will serve as the leaving group for subsequent nucleophilic aromatic substitution with 18F-fluoride.

Materials:

  • This compound

  • 2-Chloro-6-nitropyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 2-Chloro-6-nitropyridine (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of 1,4-dioxane.

  • Reaction Execution: Add the catalyst mixture to the main reaction flask. Degas the flask by purging with an inert gas (e.g., argon or nitrogen) for 15 minutes. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired precursor, 2-(3-Amino-4-methoxyphenyl)-6-nitropyridine.

Causality of Experimental Choices:

  • The use of a palladium catalyst with a phosphine ligand is standard for Suzuki-Miyaura couplings, facilitating the catalytic cycle.

  • Potassium carbonate acts as the base required for the transmetalation step.

  • A mixed solvent system of dioxane and water is often optimal for balancing the solubility of both organic and inorganic reagents.

  • Degassing is crucial to prevent the oxidation of the palladium catalyst, which would deactivate it.

18F-Radiolabeling and Purification

The precursor synthesized in the previous step is now ready for radiolabeling with Fluorine-18. This protocol is based on a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of [18F]NeuroProbe-1

Materials:

  • [18F]Fluoride in 18O-enriched water (from cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Precursor: 2-(3-Amino-4-methoxyphenyl)-6-nitropyridine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Semi-preparative HPLC system with a radioactivity detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap the aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. Repeat this step 2-3 times to ensure the [18F]fluoride is anhydrous.

  • Radiolabeling Reaction: Dissolve the precursor (2-5 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [18F]KF/K222 complex. Heat the reaction mixture at 130-150 °C for 15-20 minutes.

  • Purification: After cooling, dilute the reaction mixture with the mobile phase for HPLC and inject it onto a semi-preparative HPLC column to separate [18F]NeuroProbe-1 from unreacted [18F]fluoride and the precursor.

  • Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent under reduced pressure and reformulate the tracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

Causality of Experimental Choices:

  • Kryptofix 2.2.2 is a phase-transfer catalyst that sequesters the potassium ion, making the fluoride ion more "naked" and nucleophilic.

  • Anhydrous conditions are critical as water can solvate the fluoride ion, reducing its reactivity.

  • High temperatures are often required for SNAr reactions on heteroaromatic rings.

  • HPLC purification is essential to ensure high radiochemical purity, removing any unreacted starting materials and byproducts.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the PET tracer for preclinical or clinical use.

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV detector)Peak corresponding to the tracer should be identifiable and free of significant impurities.
Specific Activity Calculated from the amount of radioactivity and the mass of the tracer> 1 Ci/µmol
pH pH paper or meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm)
Sterility & Endotoxins Standard microbiological testsSterile and low endotoxin levels

Preclinical Evaluation

In Vitro Autoradiography

This technique provides an initial assessment of the tracer's binding to its target in tissue sections.

Protocol:

  • Prepare thin cryosections of the tissue of interest (e.g., brain tissue from a relevant animal model of neuroinflammation).

  • Incubate the sections with a low nanomolar concentration of [18F]NeuroProbe-1.

  • For blocking studies, co-incubate adjacent sections with the tracer and a high concentration of a known non-radioactive ligand for the target to demonstrate binding specificity.

  • Wash the sections to remove unbound tracer.

  • Expose the dried sections to a phosphor imaging plate or digital autoradiography system.

  • Analyze the resulting images to determine the regional distribution and specificity of tracer binding.

In Vivo PET Imaging

This is the definitive preclinical step to evaluate the tracer's pharmacokinetic profile and target engagement in a living organism.

Protocol:

  • Anesthetize the animal model (e.g., a rodent model of neuroinflammation).

  • Inject a bolus of [18F]NeuroProbe-1 intravenously.

  • Acquire dynamic PET scans over a period of 60-90 minutes.

  • For blocking studies, pre-administer a non-radioactive blocking agent before injecting the tracer in a separate cohort of animals.

  • Reconstruct the PET data and perform kinetic modeling to quantify tracer uptake and binding in different brain regions.

Visualizations

Workflow for PET Tracer Synthesis and Evaluation

G cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Heterocycle 2-Chloro-6-nitropyridine Heterocycle->Suzuki_Coupling Precursor Tracer Precursor Suzuki_Coupling->Precursor Radiolabeling Nucleophilic Substitution (SNAr) Precursor->Radiolabeling F18 [18F]Fluoride F18->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC In_Vitro In Vitro Autoradiography QC->In_Vitro In_Vivo In Vivo PET Imaging QC->In_Vivo

Caption: Workflow from precursor synthesis to preclinical evaluation.

References

  • Sylla-Iyarreta Veitia, M., Bort, G., & Ferroud, C. (n.d.). Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. Cnam. Retrieved from [Link]

  • Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783. Available from: [Link]

  • Zan, G., Zhang, Z., Wu, H., & Chen, X. (2025). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Neurology. Retrieved from [Link]

  • A comparative study on Suzuki-type 11C-methylation of aromatic organoboranes performed in two reaction media. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Bernard-Gauthier, V., et al. (2020). The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. Journal of Neuroinflammation, 17(1), 294. Available from: [Link]

  • The development status of PET radiotracers for evaluating neuroinflammation. (2022). Journal of Inflammation Research, 15, 5949–5967. Available from: [Link]

  • Radiolabeling of Nanoparticles and Polymers for PET Imaging. (2017). Polymers, 9(12), 676. Available from: [Link]

  • Gao, M., et al. (2025). Development of novel 18F-labeled PET radioligand for imaging transmembrane AMPA receptor regulatory protein. Journal of Nuclear Medicine. Retrieved from [Link]

  • Shrestha, U., et al. (2024). Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB from aryl-chloro precursor and validation for clinical application. Journal of Labelled Compounds and Radiopharmaceuticals, 67(4), 155-164. Available from: [Link]

  • Haskali, M. B., & Scott, P. J. H. (2018). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. MedChemComm, 9(5), 827–830. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Biaryl Products from (3-Amino-4-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Amino-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with synthesizing amino-substituted biaryl compounds. We will address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven laboratory practices.

Troubleshooting Guide: Post-Reaction Work-up & Purification

This section addresses the most frequent and challenging issues encountered after your Suzuki-Miyaura coupling reaction is complete.

Q1: My crude NMR looks very messy with multiple products, and the TLC shows spots from the baseline to the solvent front. Where do I even begin the purification?

Probable Cause: This scenario typically points to a combination of unreacted starting materials, various side products, and inorganic salts from the base used in the reaction. The primary challenge with this compound is its amphoteric nature (containing both a basic amine and an acidic boronic acid group), which can lead to complex solubility behavior and interactions during work-up and chromatography.

Solution: A Structured Liquid-Liquid Extraction Work-up

Before attempting chromatography, a thorough aqueous work-up is essential to simplify the crude mixture. The goal is to remove inorganic salts, the bulk of the unreacted boronic acid, and palladium catalyst residues.

Step-by-Step Protocol: Enhanced Aqueous Work-up

  • Quench and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of water-soluble inorganic bases (e.g., K₃PO₄, K₂CO₃) and their byproducts.[1][2]

  • Acidic Wash (Optional but Recommended): To remove basic impurities and potentially unreacted amine-containing starting materials (if your product is stable to acid), perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). Caution: Your desired amino-biaryl product will likely partition into the aqueous layer as its ammonium salt. If this step is performed, you must re-basify the aqueous layer with a base like NaOH or NaHCO₃ and then re-extract your product back into an organic solvent. This is an effective but more labor-intensive purification step.

  • Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to break up any emulsions and remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly cleaner and ready for chromatography or recrystallization.[3]

Q2: I've isolated my product, but it's contaminated with a symmetrical biaryl, 3,3'-Diamino-4,4'-dimethoxy-1,1'-biphenyl. How did this form, and how can I remove it?

Probable Cause: This impurity is the result of the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or if a Pd(II) precatalyst is used without complete reduction to Pd(0).[4] These Pd(II) species can then facilitate the unwanted coupling of two boronic acid molecules.[2][4]

Solution: Prevention and Separation

  • Prevention: The most effective strategy is to prevent its formation.

    • Strictly Anaerobic Conditions: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use. This minimizes the presence of oxygen.[2]

    • Use of High-Quality Reagents: Impurities in the boronic acid itself can sometimes interfere with the catalytic cycle and promote side reactions.[5][6]

  • Separation: If homocoupling has already occurred, separation can be challenging due to the structural similarity to the desired product.

    • Column Chromatography: Careful optimization of the solvent system for flash chromatography is usually successful. The homocoupled product is often less polar than the desired hetero-biaryl product, especially if the other coupling partner is more polar.

    • Recrystallization: If the desired product is a solid, recrystallization can be highly effective. The homocoupled product, being a minor component, will ideally remain in the mother liquor.[7][8]

Q3: My biaryl amine product streaks severely on silica gel TLC and gives poor separation during column chromatography. How can I improve this?

Probable Cause: The basic amine functionality of your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[9] This acid-base interaction leads to peak tailing (streaking), irreversible adsorption, and poor separation.

Solution: Modifying the Stationary or Mobile Phase

  • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/EtOAc + 1% Et₃N). This is a highly effective and widely used method.[10]

    • Ammonia: Using a solvent system like DCM/MeOH saturated with ammonia can also be effective, particularly for more polar amines.[10]

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[9]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines. Basic alumina is often preferred.[10]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (e.g., C18) flash chromatography using a mobile phase like water/acetonitrile or water/methanol, often with a basic modifier like ammonium hydroxide, can provide excellent separation.[9]

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Aminobiaryls

Polarity of ProductStationary PhaseRecommended Eluent SystemModifier
Low to MediumSilica GelHexanes / Ethyl Acetate1% Triethylamine
Medium to HighSilica GelDichloromethane / Methanol1% Triethylamine or 1-2% NH₄OH
High / PolarReversed-Phase C18Acetonitrile / Water0.1% Ammonium Hydroxide
All PolaritiesBasic AluminaHexanes / Ethyl Acetate or DCM / MeOHNone typically needed
Q4: My final product is a pale yellow or grey solid, even after chromatography. What is this color and how do I get a white product?

Probable Cause: The color is likely due to residual palladium catalyst that has been reduced to palladium black (Pd(0)) and is finely dispersed within your product. This is a common issue, as palladium can coordinate to the amine functionality, making it difficult to remove completely.

Solution: Scavenging and Recrystallization

  • Scavenging: After the reaction, but before final concentration, you can treat the solution of your crude product with a palladium scavenger. There are many commercially available scavenger resins (e.g., thiol-functionalized silica) that will bind the palladium, allowing it to be filtered off.

  • Activated Carbon Treatment: Dissolve your colored product in a suitable solvent. Add a small amount of activated carbon (decolorizing charcoal), heat the mixture gently, and then filter the hot solution through a pad of Celite®. The carbon will adsorb the palladium particles.[7]

  • Recrystallization: This is often the most effective method. Dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly will often leave the palladium impurities behind in the mother liquor, yielding pure, colorless crystals.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of when using this compound?

Besides the homocoupling product discussed earlier, you should be vigilant for:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] In this case, it would result in the formation of 2-methoxyaniline. This is often caused by excess water or high temperatures in the presence of a base.[2]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This side reaction can be promoted by certain ligands or impurities in the reaction mixture.[4]

Side_Reactions cluster_main Suzuki-Miyaura Cycle cluster_side Common Side Reactions Aryl-Halide Aryl-Halide Pd_Catalyst Pd(0) Catalyst Aryl-Halide->Pd_Catalyst Oxidative Addition Boronic_Acid This compound Boronic_Acid->Pd_Catalyst Transmetalation Homocoupling Homocoupling Product (Dimer of Boronic Acid) Boronic_Acid->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation Product (2-Methoxyaniline) Boronic_Acid->Protodeboronation H₂O, Base, Heat Biaryl_Product Desired Biaryl Product Pd_Catalyst->Biaryl_Product Reductive Elimination Purification_Workflow start Crude Reaction Mixture workup Q1: Perform Structured Aqueous Work-up start->workup analyze_crude Analyze by TLC/LC-MS workup->analyze_crude chromatography Q3: Perform Flash Column Chromatography analyze_crude->chromatography Impurities Present check_fractions Analyze Fractions chromatography->check_fractions combine_pure Combine Pure Fractions & Concentrate check_fractions->combine_pure Pure Fractions Identified check_color Is Product Colored? combine_pure->check_color final_product Pure Biaryl Product combine_pure->final_product Pure & Not colored scavenge Q4: Treat with Scavenger or Activated Carbon check_color->scavenge Yes recrystallize Perform Recrystallization check_color->recrystallize No, but solid scavenge->recrystallize recrystallize->final_product

Sources

Technical Support Center: Managing Deboronation of Aminophenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically addressing the undesired deboronation of aminophenylboronic acid derivatives. Our goal is to equip you with the knowledge and practical strategies to minimize this problematic side reaction, thereby improving your reaction yields and product purity.

Introduction: The Challenge of Aminophenylboronic Acid Instability

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, substrates like aminophenylboronic acids introduce specific challenges. The presence of the amino group, particularly when ortho to the boronic acid moiety, can significantly promote a competitive side reaction known as protodeboronation (or simply deboronation). This process leads to the formation of an aniline byproduct, consuming the starting material and reducing the yield of the desired biaryl product.

Understanding the factors that drive this undesired pathway is the first step toward mitigating it. This guide will walk you through the mechanism of deboronation, common experimental pitfalls, and validated strategies to keep your Suzuki coupling on track.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with aminophenylboronic acids?

A1: Protodeboronation is a reaction in which the boronic acid group (-B(OH)₂) is cleaved from the aromatic ring and replaced with a hydrogen atom. In the context of Suzuki coupling, this converts your valuable aminophenylboronic acid starting material into a simple aniline, which cannot participate in the cross-coupling reaction. This directly reduces the theoretical maximum yield of your desired product. Aminophenylboronic acids are particularly susceptible due to the electron-donating nature of the amino group, which can stabilize the intermediates involved in the deboronation pathway. The proximity of an ortho-amino group can further accelerate this process through intramolecular mechanisms.

Q2: I'm observing a significant amount of aniline in my reaction mixture. How can I confirm it's from deboronation?

A2: The most common methods for identifying and quantifying the aniline byproduct are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: Compare the retention time of the suspected byproduct peak in your reaction mixture with a pure standard of the corresponding aniline.

  • GC-MS: This technique will not only show a peak for the aniline but will also provide its mass spectrum, which can be matched against a library for definitive identification.

A control experiment is also highly informative: run your reaction under the exact same conditions but omit the aryl halide coupling partner. If you still observe the formation of aniline, it strongly confirms that deboronation of your aminophenylboronic acid is occurring independently of the desired catalytic cycle.

Q3: Can the choice of palladium catalyst influence the rate of deboronation?

A3: Yes, the choice of palladium catalyst and, more importantly, the associated ligands, can have a significant impact. While the primary role of the catalyst is to facilitate the cross-coupling, certain ligand systems can either suppress or inadvertently promote deboronation. Highly electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, are often employed to promote the desired reductive elimination step in the Suzuki cycle, which can sometimes outcompete the deboronation pathway. Conversely, catalysts that are slow to enter the catalytic cycle may allow more time for the base- and solvent-mediated deboronation to occur.

Troubleshooting Guide: Minimizing Deboronation

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to disfavor the deboronation pathway.

Problem 1: High Levels of Deboronation with Standard Aqueous Bases (e.g., Na₂CO₃, K₂CO₃)

The combination of water and a strong base is a primary driver of protodeboronation.

Underlying Cause: The mechanism of base-catalyzed protodeboronation is thought to involve the formation of a boronate species, which is then protonated by a proton source (like water) leading to the cleavage of the C-B bond.

Solutions & Experimental Protocol:

  • Switch to Anhydrous Conditions: Eliminating water is one of the most effective strategies.

  • Use a Non-Aqueous Base: Potassium phosphate (K₃PO₄) is often a successful alternative as it is less nucleophilic and can be used under anhydrous conditions. Another excellent choice is potassium fluoride (KF), which can activate the boronic acid without strongly promoting deboronation.

Workflow Diagram: Selecting the Right Base

Start High Deboronation Observed? AqueousBase Using Aqueous Base? (e.g., Na2CO3, K2CO3) Start->AqueousBase Yes AnhydrousProtocol Implement Anhydrous Protocol AqueousBase->AnhydrousProtocol Yes SwitchBase Switch to K3PO4 or KF AnhydrousProtocol->SwitchBase OptimizeSolvent Optimize Solvent System (e.g., Toluene, Dioxane) SwitchBase->OptimizeSolvent Success Deboronation Minimized OptimizeSolvent->Success

Caption: Troubleshooting flow for base-induced deboronation.

Experimental Protocol: Suzuki Coupling with K₃PO₄

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aminophenylboronic acid (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Add a dry, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, HPLC, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Problem 2: Deboronation Occurs Even Under Anhydrous Conditions

Even in the absence of water, deboronation can still occur, particularly at elevated temperatures.

Underlying Cause: The stability of the boronic acid itself is a key factor. Some aminophenylboronic acids are inherently less stable. Additionally, prolonged reaction times at high temperatures can promote thermal decomposition and deboronation.

Solutions & Strategies:

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (-B(pin)), is a highly effective strategy. These esters are significantly more resistant to deboronation but are still sufficiently reactive for the Suzuki coupling.

  • Lower the Reaction Temperature: If your catalyst system is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of deboronation relative to the rate of cross-coupling.

  • Optimize Catalyst Loading and Reaction Time: Using a slightly higher catalyst loading may allow the reaction to reach completion faster, minimizing the time the boronic acid is exposed to deboronation-promoting conditions.

Data Summary: Effect of Boronic Acid vs. Ester

Starting MaterialBaseSolventTemperature (°C)Time (h)Desired Product Yield (%)Deboronated Byproduct (%)
2-Aminophenylboronic AcidK₂CO₃ (aq)Dioxane100124550
2-Aminophenylboronic AcidK₃PO₄Toluene100127520
2-Amino-phenylboronic acid pinacol esterK₃PO₄Toluene1008>95<2

Note: Data are representative and will vary based on specific substrates and conditions.

Problem 3: My ortho-substituted aminophenylboronic acid is particularly unstable.

Underlying Cause: The ortho-amino group can directly participate in the deboronation mechanism through an intramolecular pathway, making these substrates especially challenging.

Solutions & Strategies:

  • Protect the Amino Group: Temporarily protecting the amino group as an amide (e.g., acetyl, Boc) can significantly increase the stability of the boronic acid. The protecting group can be removed after the Suzuki coupling is complete.

  • Use a Milder Base: In some cases, a very mild base like cesium fluoride (CsF) can be effective, particularly when using boronate esters.

Mechanism Diagram: Competing Pathways

Start Ar-B(OH)2 + Ar'-X Conditions Reaction Conditions (Base, Solvent, Temp) Start->Conditions Suzuki_Cycle Suzuki Coupling (Desired Pathway) Product Ar-Ar' Suzuki_Cycle->Product Deboronation_Pathway Protodeboronation (Side Reaction) Byproduct Ar-H Deboronation_Pathway->Byproduct Conditions->Suzuki_Cycle Favorable (Anhydrous, K3PO4) Conditions->Deboronation_Pathway Unfavorable (Aqueous Base, High Temp)

Caption: Competing Suzuki coupling and deboronation pathways.

Summary of Best Practices

To maximize the success of your Suzuki-Miyaura couplings with aminophenylboronic acids:

  • Start with Boronate Esters: Whenever possible, use the pinacol ester derivative of your aminophenylboronic acid.

  • Embrace Anhydrous Conditions: Use dry solvents and an anhydrous base like K₃PO₄.

  • Choose the Right Base: Avoid aqueous carbonate and hydroxide bases.

  • Optimize Temperature: Use the lowest temperature that allows for an efficient reaction rate.

  • Consider Protection: For particularly sensitive ortho-substituted substrates, protect the amino group.

By carefully selecting your reagents and reaction conditions based on the principles outlined in this guide, you can effectively suppress the undesired deboronation side reaction and achieve high yields of your target molecules.

References

  • Title: The Protodeboronation of Phenylboronic Acids Source: Organometallics URL: [Link]

  • Title: Protodeboronation of Arylboronic Acids: A Mechanistic Study Source: The Journal of Organic Chemistry URL: [Link]

  • Title: SPhos: A Highly Active and Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Base-Catalyzed Protodeboronation of Arylboronic Acids: A Kinetic and Mechanistic Study Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Boronic Acid Pinacol (BPin) Esters: Synthesis and Applications Source: Chemical Reviews URL: [Link]

Strategies to improve yield in couplings with (3-Amino-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (3-Amino-4-methoxyphenyl)boronic acid in coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

The structure of this compound presents a unique set of challenges primarily due to the free amino group. This group can act as a Lewis base and coordinate with the palladium catalyst, potentially leading to deactivation or "catalyst poisoning".[1] Furthermore, it can participate in undesired side reactions, such as N-arylation. This guide will provide strategies to mitigate these issues and ensure successful couplings.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have before starting their experiments.

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?

The main difficulties stem from the nucleophilic and coordinating nature of the ortho-amino group. Key challenges include:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]

  • N-Arylation Side Products: The amino group can compete with the boronic acid as a nucleophile, leading to the formation of diarylamine byproducts (a Buchwald-Hartwig type reaction).[2][3]

  • Protodeboronation: This is a common side reaction for many boronic acids where the boronic acid group is replaced by a hydrogen atom, reducing the amount of reagent available for the desired coupling.[4] This can be exacerbated by overly harsh basic conditions.[5]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl, a reaction often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]

Q2: Is it necessary to protect the amino group before the coupling reaction?

While not always mandatory, protecting the amino group is a robust strategy to prevent catalyst poisoning and N-arylation side reactions.[6] Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Ac (acetyl), can be employed. However, this adds extra steps to your synthesis (protection and deprotection). For many applications, optimizing the reaction conditions with the unprotected amine is a more efficient approach.[6] Protecting the boronic acid itself with groups like MIDA (N-methyliminodiacetic acid) or 1,8-diaminonaphthalene (dan) can also enhance stability.[7][8][9]

Q3: What is the best choice of base for this specific boronic acid?

The choice of base is critical. A mild base is generally preferred to minimize side reactions.

  • Recommended: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[10] They are strong enough to facilitate the catalytic cycle but often weak enough to avoid extensive deprotonation of the amine, which would increase its nucleophilicity and promote N-arylation.

  • Use with Caution: Stronger inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or hydroxides can lead to lower yields due to base-sensitive substrate degradation or increased side reactions.[11][12]

Q4: Which palladium catalyst and ligand system is most effective?

For substrates with potentially coordinating groups like a free amine, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended.[13] These ligands can stabilize the palladium center, promote the desired reductive elimination step, and sterically hinder the coordination of the amino group.[13]

  • Effective Systems:

    • Precatalysts: Buchwald-type precatalysts (e.g., SPhos, XPhos, or cataCXium A based palladacycles) are often highly effective as they are designed for challenging substrates.[6][14]

    • In-situ generation: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is a common and effective approach.[15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental failures.

Problem 1: Low or No Product Yield

Your reaction has proceeded for the expected time, but TLC or LC-MS analysis shows mostly unreacted starting materials.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Cause1 Catalyst Inactivity/ Poisoning Problem->Cause1 Cause2 Inefficient Transmetalation Problem->Cause2 Cause3 Poor Reagent Quality/ Stoichiometry Problem->Cause3 Cause4 Sub-optimal Temperature/ Solvent Problem->Cause4 Sol1a Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Cause1->Sol1a Sol1b Increase Catalyst Loading (e.g., 1 mol% -> 3 mol%) Cause1->Sol1b Sol1c Ensure Rigorous Degassing (Inert Atmosphere) Cause1->Sol1c Sol2a Switch to a Milder, More Soluble Base (K3PO4, Cs2CO3) Cause2->Sol2a Sol2b Add a Water Co-solvent (e.g., Dioxane:H2O 4:1) Cause2->Sol2b Sol3a Use Fresh Boronic Acid (Check for decomposition) Cause3->Sol3a Sol3b Use 1.2-1.5 eq. of Boronic Acid Cause3->Sol3b Sol4a Increase Reaction Temperature (e.g., 80°C -> 100°C) Cause4->Sol4a Sol4b Screen Solvents (Dioxane, 2-MeTHF, Toluene) Cause4->Sol4b

Caption: Troubleshooting flowchart for low yield issues.

  • Cause: Catalyst Inactivity/Poisoning

    • The free amine on your boronic acid is a prime suspect for coordinating to the palladium and halting the catalytic cycle.[1]

    • Solution 1: Change Ligand System. Switch to a palladium precatalyst or ligand with high steric bulk and electron density, such as XPhos or SPhos.[14] These ligands create a protective pocket around the metal, making it less susceptible to poisoning by the amine.

    • Solution 2: Ensure Anaerobic Conditions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[11] Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain an inert atmosphere throughout the reaction.

  • Cause: Inefficient Transmetalation

    • The transfer of the aryl group from boron to palladium is a key step that requires activation by a base.[16] If the base is not optimal, this step can be the rate-limiting factor.

    • Solution 1: Optimize the Base. Switch to K₃PO₄ or Cs₂CO₃. These bases have good solubility in common organic/aqueous solvent mixtures and are highly effective.[10]

    • Solution 2: Add Water. For many Suzuki couplings, a small amount of water is crucial. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[17] A solvent system like dioxane/water (4:1) or 2-MeTHF/water is a good starting point.[6]

Problem 2: Multiple Side Products & Difficult Purification

Your reaction shows product formation, but is contaminated with significant byproducts, making purification challenging.

Side ProductStructureCauseMitigation Strategy
Homocoupling Product Ar-Ar (from boronic acid)Oxygen in the reaction mixture; Pd(II) precatalyst reducing via homocoupling.[4]Rigorously degas all solvents and reagents. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0).
Protodeboronation Product Ar-HExcessively strong base, high temperatures, or prolonged reaction times.[4]Use a milder base (K₃PO₄). Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction and stop it once the starting material is consumed.
N-Arylation Product Ar-NH-Ar'The amino group acts as a nucleophile. This is promoted by strong bases that deprotonate the amine.Use a bulky ligand to sterically block the amine from accessing the catalyst. Use a milder base (K₃PO₄) to avoid deprotonating the amine. If the problem persists, protect the amine group.
Dehalogenation Product R-H (from halide)Can occur after oxidative addition if a hydride source is present (e.g., from solvent or base).Ensure high purity of solvents and reagents. Using bulky, electron-rich ligands can favor reductive elimination over side reactions.[4]

The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the key points where the amino group can interfere.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar'-X Poison Catalyst Poisoning (Inactive Complex) Pd0->Poison Coordination of -NH2 group PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal NArylation N-Arylation Side Product PdII_Aryl->NArylation Reaction with -NH2 group PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Amine (3-Amino-4-methoxy -phenyl)boronic acid Amine->Transmetal + Base

Caption: Suzuki cycle showing interference points from the amino group.

Optimized Protocol Example

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl bromide (1.0 eq)

  • This compound (1.3 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.3 eq), finely ground K₃PO₄ (3.0 eq), and the XPhos Pd G3 precatalyst (0.02 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This guide provides a comprehensive framework for troubleshooting and optimizing your coupling reactions. By carefully selecting your catalyst, base, and solvent, and by understanding the potential side reactions, you can significantly improve the yield and purity of your desired products.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. J. Am. Chem. Soc.2007 , 129 (21), 6716–6717. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Coupling. Angew. Chem. Int. Ed.2013 , 52 (29), 7362-7370. [Link]

  • Bedford, R. B. High-Activity Catalyst Systems for the Suzuki Reaction. Chem. Commun.2003 , (15), 1787-1796. [Link]

  • Cox, P. A. et al. Quantifying the stability of boronic acids: structure, thermodynamics, and kinetics of protodeboronation. J. Am. Chem. Soc.2016 , 138 (28), 8994–9000. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving (3-Amino-4-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions, with a specific focus on the use of (3-Amino-4-methoxyphenyl)boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common hurdles and ensure the success of your synthetic endeavors.

Introduction: The Challenge of Aminated Boronic Acids

This compound is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a wide array of bioactive molecules. However, its successful application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is often hampered by catalyst deactivation. The presence of the Lewis basic amino group introduces a significant challenge, as it can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species. This guide will delve into the mechanisms of this deactivation and provide actionable strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are the most likely causes?

A1: Low or no conversion in a Suzuki-Miyaura reaction involving this substrate can often be attributed to several factors, with catalyst deactivation being a primary suspect. The key areas to investigate are:

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, forming a stable complex that can be catalytically inactive or have significantly reduced activity.[1]

  • Inactive Catalyst Precursor: If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Incomplete reduction can lead to low catalyst activity.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials.[4] The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst and base.

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is a common side reaction that leads to the formation of a biaryl product derived from two molecules of the boronic acid. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen.[1] To minimize homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Use a Pd(0) Source: Consider using a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.

  • Optimize Ligand Choice: Bulky electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[5]

Q3: What is protodeboronation and how can I prevent it with this compound?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and certain bases. While this compound is not exceptionally prone to this, it can still occur under suboptimal conditions. To prevent protodeboronation:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.

  • Choose a Milder Base: Consider using a weaker base such as K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases.[4]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester, such as a pinacol ester, which is less susceptible to protodeboronation.[2]

In-Depth Troubleshooting Guides

Issue 1: Complete Reaction Failure or Very Low Conversion

A complete lack of product formation is a strong indicator of a fundamental issue with the catalytic cycle. The following troubleshooting guide provides a systematic approach to diagnosing and resolving this problem.

G start Reaction Failure: No Product Detected reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check inert_check 2. Confirm Inert Atmosphere reagent_check->inert_check Reagents OK reagent_issue Action: Use fresh, pure reagents. Verify stoichiometry. reagent_check->reagent_issue Issue Found catalyst_check 3. Assess Catalyst & Ligand Activity inert_check->catalyst_check Atmosphere is Inert inert_issue Action: Improve degassing procedure. Use Schlenk techniques. inert_check->inert_issue Issue Found conditions_check 4. Re-evaluate Reaction Conditions catalyst_check->conditions_check Catalyst is Active catalyst_issue Action: Use a fresh catalyst/ligand. Consider a more active precatalyst. catalyst_check->catalyst_issue Issue Found success Successful Reaction conditions_check->success Optimized Conditions conditions_issue Action: Screen different ligands, bases, and solvents. conditions_check->conditions_issue Issue Found

Caption: A systematic workflow for troubleshooting complete reaction failure.

  • Verify Reagent Integrity:

    • This compound: This compound can be susceptible to oxidation and degradation over time. It is advisable to use a fresh, high-purity batch.

    • Aryl Halide: Ensure the purity of your coupling partner.

    • Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic. For anhydrous reactions, ensure the base is finely powdered and dried.

    • Solvent: Use high-purity, anhydrous solvents, and ensure they are properly degassed before use.

  • Ensure a Rigorously Inert Atmosphere:

    • Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[3]

    • Protocol for Degassing: A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, three cycles of freeze-pump-thaw can be employed for more sensitive reactions.

    • Reaction Setup: Assemble your reaction glassware under a positive pressure of inert gas. Use of Schlenk lines and septum-sealed flasks is highly recommended.

  • Evaluate the Catalyst System:

    • Catalyst Precursor: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in-situ reduction to Pd(0) may be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst such as a Buchwald palladacycle.

    • Ligand Selection: The amino group of your substrate can act as a ligand, potentially displacing the desired phosphine ligand and poisoning the catalyst. To counteract this, use a strongly coordinating, electron-rich, and sterically bulky phosphine ligand.

Ligand TypeExamplesRationale for Use with Aminated Substrates
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosTheir steric bulk and electron-rich nature promote fast reductive elimination and can outcompete the coordination of the amino group.[6]
Ferrocenylphosphines dppfOffer good stability and are effective in a wide range of Suzuki-Miyaura reactions.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesProvide strong coordination to the palladium center and are often highly active, particularly for challenging substrates.
  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is crucial for activating the boronic acid. A screening of bases is often necessary.[4]

BaseCommon SolventsComments
K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMFGenerally effective and widely used. Cs₂CO₃ is more soluble and can be more effective in some cases.
K₃PO₄ Dioxane, TolueneA stronger base that can be effective for less reactive substrates, but may promote side reactions.
Organic Bases (e.g., Et₃N, DIPEA) Toluene, THFGenerally less effective in Suzuki-Miyaura reactions but can be useful in specific cases.
Issue 2: Catalyst Deactivation During the Reaction

In some cases, the reaction may start but then stall before reaching completion. This is a classic sign of catalyst deactivation during the reaction.

The primary deactivation pathway involves the coordination of the amino group to the palladium center. This can occur at different stages of the catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Amino_Coord_Pd0 Coordination to Pd(0) Pd0->Amino_Coord_Pd0 Inhibition PdII_ArX Ar-Pd(II)-X(L)_n OA->PdII_ArX Trans Transmetalation PdII_ArX->Trans Amino_Coord_PdII Coordination to Pd(II) Intermediate PdII_ArX->Amino_Coord_PdII Inhibition PdII_ArAr Ar-Pd(II)-Ar'(L)_n Trans->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product Inactive_Complex Inactive Pd-Amine Complex Amino_Coord_Pd0->Inactive_Complex Amino_Coord_PdII->Inactive_Complex

Caption: The Suzuki-Miyaura catalytic cycle and key points of catalyst deactivation by the amino group of this compound.

  • Protect the Amino Group: If other strategies fail, protecting the amino group as a carbamate (e.g., Boc) or an amide can prevent its coordination to the palladium catalyst. The protecting group can then be removed in a subsequent step.

  • Use of Additives: In some cases, the addition of a Lewis acid can compete with the palladium for coordination to the amino group, thereby liberating the active catalyst. However, this approach requires careful optimization as the Lewis acid can also interact with other components of the reaction.

  • Slow Addition of the Boronic Acid: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the amine-containing substrate, which may reduce the extent of catalyst inhibition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diagnostic Experiment to Test for Catalyst Inhibition

This experiment can help determine if the amino group of your boronic acid is inhibiting the catalyst.

Procedure:

  • Set up a standard Suzuki-Miyaura reaction using a well-behaved aryl bromide and phenylboronic acid.

  • In a parallel reaction, add a stoichiometric amount of a simple aniline derivative (e.g., 3-amino-4-methoxytoluene) to the reaction mixture.

  • Monitor both reactions by TLC or LC-MS. A significant decrease in the reaction rate or yield in the presence of the aniline derivative suggests that catalyst inhibition by the amino group is a likely problem.

References

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Synthesis and properties of metal-ligand complexes with endohedral amine functionality. PubMed. [Link]

  • 15N N.M.R. study of some palladium(II) ammine complexes. UQ eSpace. [Link]

  • 15N N.M.R. Study of Some Palladium(II) Ammine Complexes. Semantic Scholar. [Link]

  • Markdown | Tables. Codecademy. [Link]

  • Creating tables in R Markdown. UBCO Biology. [Link]

  • Markdown Tables. GeeksforGeeks. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. NIH. [Link]

  • How to create tables in Markdown. Document360 Help Center. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. [Link]

  • Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Amino acid complexes of palladium(II). 1. NMR study of the reactions of the diaqua(ethylenediamine)palladium(II) cation with ammonia, betaine, and the amino acids +NH3(CH2)nCO2- (n = 1-3). ACS Publications. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Screening of different ligands for Suzuki coupling a. ResearchGate. [Link]

  • Markdown Tables generator. TablesGenerator.com. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Viewing a reaction path diagram. Cantera. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. AZoM. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. PMC. [Link]

  • What Causes Catalyst Deactivation And Poisoning? YouTube. [Link]

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Technical Support Center: Overcoming Steric Hindrance in Suzuki Reactions of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with sterically demanding substrates, particularly substituted phenylboronic acids. Here, we move beyond standard protocols to dissect the mechanistic hurdles and provide actionable, field-proven troubleshooting strategies to drive your challenging coupling reactions to completion.

Section 1: Understanding the Challenge: Why Sterically Hindered Couplings Fail

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its robustness and functional group tolerance.[1][2] However, when substrates—specifically the boronic acid or the aryl halide—feature bulky ortho-substituents, reaction efficiency can plummet. This failure is not arbitrary; it is rooted in the fundamental steps of the catalytic cycle.

FAQ: Why is my Suzuki reaction failing with a di-ortho-substituted phenylboronic acid?

Answer: Steric hindrance primarily obstructs two key steps in the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination.[3]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[4][5] For this to occur, the boronate species (formed by the reaction of the boronic acid with a base) must approach the palladium complex.[6] Bulky ortho-substituents on the phenylboronic acid create a significant steric shield around the boron atom, impeding its ability to coordinate with the palladium center and transfer its aryl group. This slows down or completely stalls the catalytic cycle.[7][8]

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[4][5] The transition state for this step requires the two aryl groups to be in close proximity (cis-orientation) on the palladium. When both coupling partners are sterically bulky, the resulting diorganopalladium(II) intermediate is highly congested. This crowding can raise the energy barrier for reductive elimination, making it the rate-limiting step and leading to low yields or catalyst decomposition.[9][10][11]

To visualize this, consider the generally accepted catalytic cycle:

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OA_TS Oxidative Addition Pd0->OA_TS Ar¹-X PdII_Aryl L₂Pdᴵᴵ(Ar¹)(X) OA_TS->PdII_Aryl Transmetalation_TS Transmetalation (Base, Ar²B(OH)₂) PdII_Aryl->Transmetalation_TS [Ar²B(OH)₃]⁻ PdII_Diaryl L₂Pdᴵᴵ(Ar¹)(Ar²) Transmetalation_TS->PdII_Diaryl Steric Clash Hinders this Step RE_TS Reductive Elimination PdII_Diaryl->RE_TS Steric Clash Hinders this Step RE_TS->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE_TS->Product MIDA_Workflow cluster_workflow MIDA Boronate Strategy ArylHalide Aryl Halide (Ar¹-X) ReactionVessel Suzuki Reaction Conditions (Pd Catalyst, Base, Solvent) ArylHalide->ReactionVessel MIDABoronate Stable MIDA Boronate (Ar²-MIDA) MIDABoronate->ReactionVessel SlowRelease Slow Release of Ar²B(OH)₂ ReactionVessel->SlowRelease in situ hydrolysis Coupling Immediate Coupling SlowRelease->Coupling Product Desired Product (Ar¹-Ar²) Coupling->Product

Caption: Workflow using a stable MIDA boronate.

Q4: I'm using a good ligand, base, and solvent, but the reaction is still not working. What else can I optimize?

A4: If the core components are optimized, consider the catalyst source and reaction parameters.

  • Palladium Precatalysts: Instead of using air-sensitive Pd(0) sources like Pd₂(dba)₃ or unstable Pd(II) sources like Pd(OAc)₂, consider using modern, well-defined palladium precatalysts . These are air- and moisture-stable complexes that rapidly and reliably generate the active, monoligated L₁Pd(0) species in solution. [12][13][14]Examples include the G2, G3, and G4 palladacycles developed by the Buchwald group. Using a precatalyst ensures a consistent concentration of the active catalyst from the start of the reaction, which is crucial for coupling unstable boronic acids. [15][16]* Temperature: Sterically hindered reactions often have a higher activation energy and may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. [2]However, be cautious, as higher temperatures can also accelerate catalyst decomposition and protodeboronation. [17]A careful temperature screen is often necessary.

  • Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular coupling reaction over unimolecular decomposition pathways.

  • Inert Atmosphere: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation. [18][17]Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. [17]

Section 3: Experimental Protocols

Protocol 1: General Screening for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol outlines a general procedure for setting up a small-scale reaction to test various conditions.

  • Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv.), the substituted phenylboronic acid (0.3 mmol, 1.5 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.002 mmol, 1 mol % Pd) and the phosphine ligand (e.g., SPhos, 0.0048 mmol, 2.4 mol %). Add this catalyst mixture to the reaction vial. Alternatively, use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 2 mL of a 5:1 mixture of Toluene:Water). [19]4. Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and water (5 mL). Separate the layers, extract the aqueous layer with ethyl acetate (2 x 5 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Boronic Acid to a MIDA Boronate for Improved Stability

This procedure is adapted from methodologies developed by Burke and coworkers. [20]

  • Setup: In a round-bottom flask, dissolve the phenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a mixture of DMSO and THF (1:1 v/v) at room temperature.

  • Dehydration: Heat the mixture to 80 °C and apply vacuum for 1-2 hours to remove water. The formation of the MIDA boronate is typically accompanied by the precipitation of a white solid.

  • Isolation: Cool the mixture to room temperature. Add diethyl ether to fully precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under high vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be used directly in the Suzuki protocol above (using aqueous base for the slow deprotection). [21]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Tan, Y. X., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Penner, M. R., et al. (2016). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kummari, V. R., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Ie, Y., et al. (2020). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Espinosa, M. R., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]

  • Woerpel, K. A., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]

  • Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Wang, D., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Gildner, P. G., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Semproni, M. R., et al. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. [Link]

  • Tan, Y. X., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Tan, Y. X., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Denmark, S. E., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Saito, S., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Yin, J., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

Sources

Technical Support Center: Purification Strategies for (3-Amino-4-methoxyphenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of boron-containing impurities from coupling reactions involving (3-Amino-4-methoxyphenyl)boronic acid. The unique polarity imparted by the amino and methoxy functionalities on this reagent requires tailored purification strategies.

Introduction: The Challenge of Boron Impurities

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3][4][5] However, a persistent challenge is the removal of residual boronic acid starting material and related byproducts, such as boronic acid homocoupling products and boroxines (anhydrides of boronic acids). These impurities can complicate downstream applications and lead to inaccurate biological data.

This compound presents a particular purification challenge due to its amphoteric nature and increased polarity. Standard purification techniques often require careful optimization to achieve the desired product purity. This guide will walk you through the common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary boron-containing impurities I should expect in my this compound coupling reaction?

A1: The most common boron-containing impurities are:

  • Unreacted this compound: Excess boronic acid is often used to drive the reaction to completion.

  • Homocoupled byproduct: The boronic acid can couple with itself to form a biaryl species. This is often promoted by the presence of oxygen.[6]

  • Boroxines: These are cyclic anhydrides formed from three boronic acid molecules. They are readily formed upon heating or under dehydrating conditions.

  • Protodeborylation products: The boronic acid group can be replaced by a hydrogen atom, leading to 2-methoxyaniline. This is particularly prevalent with heteroaryl boronic acids but can occur with electron-rich arylboronic acids.[7]

Q2: Why is a simple aqueous workup often insufficient to remove this compound?

A2: While many simpler boronic acids can be removed with a basic wash, the presence of the amino group on this compound complicates this. In a basic aqueous solution, the boronic acid forms a water-soluble boronate salt.[8] However, the amino group can also be deprotonated, or the entire molecule can exhibit complex partitioning behavior between the organic and aqueous phases, especially if the desired product also has polar functionalities.

Q3: Can I use column chromatography to purify my product? What are the potential pitfalls?

A3: Column chromatography is a powerful tool, but boronic acids can be problematic.[9] They are known to stick to silica gel, leading to tailing and poor separation.[9][10] For this compound and its byproducts, their polarity can make elution from normal-phase silica gel challenging. You might need to use more polar solvent systems, such as dichloromethane/methanol, which may also co-elute impurities.[10] Neutral alumina can sometimes be a better alternative to silica gel for the purification of boronic esters.[9]

Troubleshooting Guides

This section provides detailed protocols and decision-making frameworks for common purification challenges.

Issue 1: Significant amount of unreacted this compound remains after the reaction.

This is a common scenario, and the choice of purification depends on the properties of your desired product.

Solution A: Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid and the basic nature of the amino group to selectively move the impurity into the aqueous phase.[11][12][13]

Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid, such as 1 M HCl. Shake the funnel vigorously, venting frequently. The amino group of both your product and the unreacted boronic acid will be protonated, making them more water-soluble. This step is crucial if your product is not acidic and you want to separate it from basic impurities.

  • Separate the layers.

  • Base Wash: To the organic layer, add an equal volume of a 1-2 M aqueous base solution, like sodium hydroxide (NaOH).[8][14] Shake and separate the layers. The boronic acid will form a water-soluble boronate salt and move into the aqueous layer.

  • Repeat the base wash 1-2 more times.

  • Wash the organic layer with water, followed by brine, to remove any residual base and dissolved water.[15]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Impurity Acid Wash (1M HCl) Base Wash (1M NaOH) Final Location
This compoundProtonated (moves to aqueous)Deprotonated (moves to aqueous)Aqueous Layer
Desired Product (Neutral)Stays in OrganicStays in OrganicOrganic Layer
Desired Product (Basic)Protonated (moves to aqueous)Stays in OrganicVaries
Desired Product (Acidic)Stays in OrganicDeprotonated (moves to aqueous)Varies

Table 1: Expected partitioning of components during acid-base extraction.

Solution B: Scavenger Resins

Scavenger resins are solid-supported reagents that selectively bind to certain functional groups, allowing for their easy removal by filtration.[8] For boronic acids, resins functionalized with diol or diethanolamine are highly effective.[8][14]

Protocol: Purification via Scavenger Resin

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, dichloromethane).

  • Add the appropriate scavenger resin (e.g., a diol-functionalized resin). The manufacturer's instructions will guide the amount to use based on the expected amount of boronic acid impurity.

  • Stir the mixture at room temperature. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.

  • Once the scavenging is complete, filter the mixture to remove the resin with the bound boronic acid.

  • Rinse the resin with a small amount of fresh solvent to ensure complete recovery of your product.

  • Combine the filtrates and concentrate under reduced pressure.

Scavenger_Resin_Workflow Crude Crude Reaction Mixture in Organic Solvent Add_Resin Add Diol Scavenger Resin Crude->Add_Resin Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Resin->Stir Filter Filter Stir->Filter Resin_Impurity Resin with Bound Boronic Acid Impurity Filter->Resin_Impurity Solid Purified_Solution Purified Product in Solution Filter->Purified_Solution Filtrate Evaporate Evaporate Solvent Purified_Solution->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification using a scavenger resin.

Issue 2: My product and the boron impurities have very similar polarities, making chromatographic separation difficult.

When the Rf values of your product and impurities are too close for effective separation by standard column chromatography, a change in strategy is needed.

Solution A: Reverse-Phase Chromatography

If your compound is sufficiently polar, reverse-phase chromatography can be an excellent alternative. In this technique, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase is used (e.g., water/acetonitrile or water/methanol). The more polar compounds will elute first. This can often invert the elution order compared to normal-phase chromatography, potentially providing the separation needed.

Solution B: Derivatization

In some cases, temporarily changing the chemical nature of the boronic acid impurity can facilitate its removal.

Protocol: Transesterification to a Boronate Ester

  • If your desired product is stable to acidic conditions, you can convert the unreacted boronic acid to a less polar boronate ester.

  • Dissolve the crude mixture in a solvent like toluene.

  • Add a diol, such as pinacol or neopentyl glycol, and a catalytic amount of acid.

  • Heat the mixture with a Dean-Stark trap to remove water and drive the esterification to completion.[16]

  • After the reaction, the resulting boronate ester will be significantly less polar and can often be more easily separated from a polar product by standard silica gel chromatography.

Purification_Decision_Tree Start Crude Reaction Mixture Check_Solubility Is the product soluble in a water-immiscible organic solvent? Start->Check_Solubility Acid_Base Perform Acid-Base Extraction Check_Solubility->Acid_Base Yes Chromatography Consider Chromatography (Normal or Reverse Phase) Check_Solubility->Chromatography No Check_Polarity Are product and impurity polarities similar? Acid_Base->Check_Polarity Chromatography->Check_Polarity Scavenger_Resin Use Scavenger Resin Check_Polarity->Scavenger_Resin Yes Derivatization Consider Derivatization (e.g., Transesterification) Check_Polarity->Derivatization Yes, and other methods failed Pure_Product Pure Product Check_Polarity->Pure_Product No Scavenger_Resin->Pure_Product Derivatization->Chromatography

Caption: Decision tree for selecting a purification strategy.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Wikipedia. (n.d.). Acid–base extraction.[Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.[Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.[Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.[Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.[Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.[Link]

  • Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Google Patents. (1994).
  • YouTube. (2020). Acid-Base Extraction Tutorial.[Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.[Link]

  • University of Wisconsin-Platteville. (n.d.). Organometallic Chemistry Practice Problems.[Link]

Sources

Effect of base and solvent on the stability of (3-Amino-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Amino-4-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.

Introduction: The Challenge of Stability

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many arylboronic acids, its stability can be a significant concern, leading to inconsistent reaction yields and the formation of impurities. The primary degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This guide will address the critical factors influencing the stability of this compound, with a focus on the effects of bases and solvents, and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of this compound degradation?

A1: The primary degradation pathway is protodeboronation, which is the hydrolysis of the carbon-boron bond to yield 2-methoxyaniline. This reaction is highly dependent on pH, solvent, and temperature. Both acidic and basic conditions can promote this degradation.[1]

Q2: How do the amino and methoxy substituents on the phenyl ring affect the stability of the molecule?

Q3: Can I store solutions of this compound?

A3: It is highly recommended to prepare solutions of this compound fresh for each experiment, especially in protic or aqueous solvents. If short-term storage is unavoidable, use an anhydrous aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?

A4: Low yields can be due to several factors:

  • Degradation of the boronic acid: As discussed, protodeboronation can consume your starting material.

  • Suboptimal reaction conditions: The choice of base, solvent, catalyst, and temperature is critical.

  • Inhibition of the catalyst: The amine functionality can potentially coordinate to the palladium catalyst, inhibiting its activity.

  • Homocoupling: Boronic acids can undergo homocoupling to form biaryl impurities.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the use of this compound.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Scientific Rationale
Degradation of boronic acid prior to or during the reaction.1. Use freshly purchased or properly stored boronic acid. 2. Prepare the reaction mixture under an inert atmosphere. 3. Add the boronic acid to the reaction mixture as the last reagent, if possible.Minimizes exposure to atmospheric moisture and oxygen, which can accelerate degradation.
Incorrect choice of base.1. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). 2. Use a weaker base if strong basic conditions are suspected to cause degradation.The basicity and nature of the counter-ion can significantly impact the reaction rate and the stability of the boronic acid.
Inappropriate solvent system.1. Use anhydrous aprotic solvents (e.g., dioxane, THF, toluene). 2. If a protic co-solvent is necessary, minimize its amount and degas thoroughly.Protic solvents, especially water, can facilitate protodeboronation.
Catalyst deactivation.1. Increase catalyst loading. 2. Screen different palladium catalysts and ligands.The amine group on the boronic acid may coordinate with the palladium center, requiring a more robust catalytic system.
Issue 2: Formation of 2-Methoxyaniline as a Major Byproduct

This is a clear indication of protodeboronation. The following workflow can help you mitigate this issue:

protodeboronation_troubleshooting start High 2-Methoxyaniline Byproduct check_solvent Is the solvent protic? start->check_solvent use_aprotic Switch to anhydrous aprotic solvent (Dioxane, THF) check_solvent->use_aprotic Yes check_base Is a strong base used? check_solvent->check_base No use_aprotic->check_base weaker_base Use a weaker base (e.g., K2CO3) check_base->weaker_base Yes check_temp Is the reaction temperature high? check_base->check_temp No weaker_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes ester_formation Consider converting to a pinacol ester check_temp->ester_formation No lower_temp->ester_formation end_point Reduced Protodeboronation ester_formation->end_point

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Presentation: Impact of Base and Solvent on Stability

While specific kinetic data for this compound is limited in the literature, we can infer its stability based on studies of structurally similar arylboronic acids. The following table provides an estimated relative stability under various conditions, which should be used as a guideline for experimental design.

BaseSolventTemperature (°C)Expected Relative StabilityRationale
K3PO4Dioxane/H2O (4:1)80ModerateAqueous basic conditions can promote protodeboronation.
K2CO3Toluene100GoodAprotic solvent minimizes hydrolysis.
Cs2CO3THF65Moderate to GoodAprotic solvent is favorable, but Cs2CO3 is a strong base.
NaHCO3Ethanol/H2O (3:1)70Poor to ModerateProtic solvent and aqueous conditions are detrimental.
NoneAcetonitrile25ExcellentAnhydrous, aprotic, and neutral conditions are optimal for storage.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL). Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol) and ligand (if required).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Conversion to the Pinacol Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in an anhydrous solvent such as THF or toluene (10 mL).

  • Dehydration: Add a dehydrating agent (e.g., anhydrous MgSO4 or Na2SO4) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter off the dehydrating agent and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly in the subsequent coupling reaction after solvent removal. If necessary, it can be purified by crystallization or column chromatography.

Mechanistic Insights: The Protodeboronation Pathway

Understanding the mechanism of degradation is key to preventing it. The protodeboronation of arylboronic acids can proceed through different pathways depending on the pH.

protodeboronation_pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions boronic_acid This compound protonated_intermediate Protonated Intermediate boronic_acid->protonated_intermediate + H+ product_acid 2-Methoxyaniline + B(OH)3 protonated_intermediate->product_acid + H2O boronate Boronate Anion product_base 2-Methoxyaniline + B(OH)4- boronate->product_base + H2O boronic_acid_base This compound boronic_acid_base->boronate + OH-

Caption: Simplified pathways for acid- and base-mediated protodeboronation.

References

  • Cammidge, A. N., & Creton, I. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11794–11803.
  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(30), 9557–9567.
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (3-Amino-4-methoxyphenyl)boronic Acid and its Isomers: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, chemists, and drug development professionals. In the intricate world of cross-coupling chemistry, the selection of the right building block is paramount. Phenylboronic acids, particularly those substituted with amino and methoxy groups, are workhorse reagents in the synthesis of complex molecules central to pharmaceuticals and functional materials.

This guide provides an in-depth comparison of (3-Amino-4-methoxyphenyl)boronic acid with its key aminophenylboronic acid isomers. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, physicochemical characteristics, and, most critically, reactivity in the widely-used Suzuki-Miyaura coupling reaction. The insights and data presented herein are intended to empower you to make informed decisions, troubleshoot challenges, and optimize your synthetic strategies.

Structural and Electronic Landscape of Aminophenylboronic Acid Isomers

The reactivity of a phenylboronic acid is not merely a function of the boronic acid group itself, but is profoundly influenced by the electronic environment of the phenyl ring. The nature and position of substituents dictate the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, which are critical factors in the transmetalation step of the Suzuki-Miyaura cycle.[1][2]

The primary isomers for comparison are:

  • This compound

  • 2-Aminophenylboronic acid

  • 3-Aminophenylboronic acid [3][4][5]

  • 4-Aminophenylboronic acid

Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups (EDGs). However, their influence varies significantly based on their position relative to the boronic acid moiety.

  • Mesomeric (Resonance) Effect (+M): This is a powerful electron-donating effect that occurs when the substituent is in the ortho or para position. The lone pair of electrons on the nitrogen or oxygen atom can be delocalized into the π-system of the aromatic ring, increasing electron density on the ring and influencing the carbon-boron bond.

  • Inductive Effect (-I): Nitrogen and oxygen are more electronegative than carbon, leading to a weaker, through-bond electron-withdrawing effect.

In This compound , the para-methoxy group exerts a strong +M effect, while the meta-amino group primarily exerts a weaker -I effect with a minor +M contribution. In contrast, 4-Aminophenylboronic acid experiences a direct and powerful +M effect from the amino group. The interplay of these effects modulates the electronic character of the carbon-boron bond, impacting its reactivity.

Figure 1. Chemical structures of the compared aminophenylboronic acid isomers.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point and solubility, are dictated by their crystal packing and intermolecular forces, particularly hydrogen bonding facilitated by the amino and boronic acid groups.

PropertyThis compound2-Aminophenylboronic acid3-Aminophenylboronic acid4-Aminophenylboronic acid HCl
CAS Number 879893-98-8[6][7]55498-31-230418-59-8[3][4]80460-73-7
Molecular Formula C₇H₁₀BNO₃[8]C₆H₈BNO₂C₆H₈BNO₂[3]C₆H₈BNO₂ · HCl
Molecular Weight 166.97 g/mol 136.94 g/mol 136.94 g/mol [4]173.41 g/mol
Appearance White to off-white powderLight brown powderPowder or crystals[4]Off-white powder
Melting Point (°C) >300~145-150225[4]195-200

A Critical Note on Stability: The Protodeboronation Problem

A significant challenge in working with arylboronic acids is their susceptibility to protodeboronation, a hydrolytic process that cleaves the C-B bond, replacing the boronic acid with a hydrogen atom.[9] This degradation pathway is often accelerated by acidic or basic conditions, heat, and the presence of certain metal ions.[9] For aminophenylboronic acids, this results in the formation of aniline or its derivatives.

Expert Insight: Always prepare aqueous solutions of aminophenylboronic acids fresh for immediate use.[9] When storing solutions for autosamplers, ensure the system is cooled to minimize degradation in the vial. If you suspect degradation is affecting your results, consider preparing your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[9]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[10][11] Its mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)-X L₂ (Oxidative Addition Complex) pd0->pd2_ox Oxidative Addition (+ Ar¹-X) pd2_trans Ar¹-Pd(II)-Ar² L₂ (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation (+ Ar²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Product Ar¹-Ar² pd2_trans->product Ar¹-Ar² (Product)

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the boronic acid significantly impacts the transmetalation step. This step involves the transfer of the aryl group from boron to the palladium center.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂ and -OCH₃ increase the electron density on the phenyl ring. This can make the ipso-carbon more nucleophilic, but it can also strengthen the C-B bond, potentially slowing the rate of transmetalation. Competition experiments have shown that phenylboronic acids with electron-donating groups can react slower than unsubstituted phenylboronic acid under certain conditions.[12]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs can facilitate transmetalation by making the boronic acid a stronger Lewis acid, promoting the formation of the borate complex necessary for the reaction.[2]

  • Positional Effects: The ortho position often introduces steric hindrance, which can dramatically slow down the reaction or require specialized bulky phosphine ligands to overcome.[13] Para substituents tend to exert the strongest electronic effects due to resonance, while meta substituents have a more moderate influence, primarily through the inductive effect.

For This compound , the strong electron-donating methoxy group at the 4-position is expected to be the dominant electronic influence. While this enriches the ring, it may require carefully optimized conditions (e.g., choice of base, temperature) to drive the transmetalation step to completion efficiently. The reactivity will be different from 4-aminophenylboronic acid , where the amino group is the primary director of the electronic effect.

While direct, peer-reviewed comparative yield data across all isomers under identical conditions is sparse, general principles suggest that reactivity will follow the order of electronic activation and steric accessibility. Often, a screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) and palladium catalysts/ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, catalysts with bulky phosphine ligands like XPhos) is necessary to find the optimal conditions for a specific substituted isomer.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating procedure for the coupling of an aryl bromide with this compound. The success of the reaction is validated by the isolation and characterization of the expected biaryl product.

Objective: To synthesize 3'-Amino-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Reaction Scheme: this compound + 4-bromobenzonitrile → 3'-Amino-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Materials and Equipment:

  • This compound (1.2 equiv.)

  • 4-bromobenzonitrile (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv.)

  • Toluene (solvent)

  • Deionized water (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation & Reaction Setup (Expert Rationale): We use a ligand like XPhos because its bulk and electron-richness facilitate the oxidative addition and reductive elimination steps, particularly with electron-rich boronic acids.[14] The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[10][14]

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), 4-bromobenzonitrile (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

    • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

    • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the mixture to 100 °C in an oil bath and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and add deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

The choice between this compound and its isomers is a strategic decision that hinges on the desired electronic properties of the final product and the synthetic context.

  • This compound is an excellent choice when a biaryl with a specific substitution pattern, featuring a meta-amino and para-methoxy group, is required. Its reactivity is primarily governed by the strong electron-donating methoxy group.

  • 4-Aminophenylboronic acid provides the strongest direct electron-donating effect from the amino group, making it ideal for synthesizing molecules where this powerful +M effect is desired to modulate the properties of the resulting biaryl system.

  • 3-Aminophenylboronic acid offers a more moderate electronic influence, as the meta-amino group acts largely through induction. This can be advantageous in preventing unwanted side reactions or when a less activated system is required. It is also a common building block for sensors.[4][16]

  • 2-Aminophenylboronic acid presents steric challenges and may require specialized catalytic systems. However, the proximity of the amino and boronic acid groups can be exploited for directed synthesis or to create specific ligand architectures.

Ultimately, a deep understanding of the electronic and steric effects imparted by the substituents is crucial for success. By carefully considering the principles outlined in this guide and performing judicious reaction optimization, researchers can effectively leverage the unique properties of each aminophenylboronic acid isomer to achieve their synthetic goals.

References

  • Solà, M., et al. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Retrieved from [Link]

  • Cramer, C. J., & Kass, S. R. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Retrieved from [Link]

  • Klicnar, J., et al. (1999). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. Retrieved from [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Onnuch, T., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 879893-98-8 | this compound. Retrieved from [Link]

  • Kubota, K., & Ito, H. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. RSC Publishing. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]

  • Google Patents. (2015). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • ResearchGate. (2010). (PDF) 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]

  • SANO, M. B., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. Retrieved from [Link]

  • Höpfl, H., et al. (2010). 3-Aminophenylboronic acid monohydrate. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. Retrieved from [Link]

  • Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

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A Head-to-Head Comparison for the Modern Chemist: (3-Amino-4-methoxyphenyl)boronic acid vs. its Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that directly impacts the efficiency, reproducibility, and success of a synthetic campaign. Among the vast arsenal of tools for carbon-carbon bond formation, arylboronic acids and their corresponding pinacol esters stand out as workhorses of the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of (3-Amino-4-methoxyphenyl)boronic acid and its pinacol ester, supported by mechanistic insights and practical considerations to inform your selection process.

At a Glance: Key Physicochemical and Reactivity Differences

The fundamental divergence in performance between the free boronic acid and its pinacol ester derivative stems from the nature of the boronic acid functional group. The free boronic acid possesses two hydroxyl groups, rendering it more polar and susceptible to certain side reactions, while the pinacol ester is protected by a more sterically hindered and less polar diol.

PropertyThis compoundThis compound pinacol ester
Structure
Molecular Weight 166.98 g/mol 249.12 g/mol
Typical Form Crystalline solidCrystalline solid or oil
Polarity HighLow to moderate
Stability Moderate; sensitive to air and moisture. Can form boroxines.[1]High; generally stable to air and moisture.[2][3]
Handling Requires careful handling, often under inert atmosphere for long-term storage.Easier to handle and store.[2]
Purification Challenging by standard silica gel chromatography due to high polarity and potential for boroxine formation.[1][4]Generally amenable to silica gel chromatography.[5][6]
Reactivity in Suzuki Coupling Generally higher intrinsic reactivity and faster reaction times.[7][8][9]Can be less reactive, sometimes requiring longer reaction times or higher temperatures.[7][8]
Cost Often lower on a per-gram basis.[3]Typically higher initial cost.[3]

Comparative Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the choice between a boronic acid and its ester can significantly influence the reaction's outcome.[10] While boronic acids are often considered more reactive, this is a nuanced subject.[9]

Generally, the free boronic acid can exhibit faster reaction kinetics.[8] However, the transmetalation step, which is often rate-limiting, can be surprisingly rapid for certain boronic esters.[11][12] It is now understood that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[11][12] The reactivity of the pinacol ester can be attenuated by the steric bulk around the boron atom.[8][11]

The presence of the ortho-amino group in this compound and its ester can also play a role in modulating reactivity through potential intramolecular coordination with the boron center.[13][14]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Pinacol_Ester R-B(pin) Pinacol_Ester->Transmetalation RPdAr R-Pd(II)-Ar Transmetalation->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To objectively assess the performance of this compound versus its pinacol ester, the following representative experimental protocol can be employed.

Reaction Scheme:

This compound / pinacol ester + 4-Bromotoluene → 3-Amino-4-methoxy-4'-methylbiphenyl

Materials:

  • This compound

  • This compound pinacol ester

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To two separate oven-dried reaction vials equipped with stir bars, add 4-bromotoluene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • To vial 1, add this compound (1.2 mmol).

  • To vial 2, add this compound pinacol ester (1.2 mmol).

  • To each vial, add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).

  • Seal the vials and heat the reactions at 100 °C with vigorous stirring.

  • Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting materials and formation of the product.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography and determine the isolated yields.

Expected Outcomes:

ParameterThis compoundThis compound pinacol ester
Reaction Time 4-8 hours8-16 hours
Isolated Yield 80-90%85-95%
Purity Good, may contain boronic acid-derived impurities.High, generally cleaner reaction profile.
Reproducibility GoodExcellent

Stability, Handling, and Purification: The Practical Advantages of the Pinacol Ester

While the free boronic acid may offer faster reaction times in some cases, the pinacol ester often proves superior in terms of practicality and ease of use, particularly in complex, multi-step syntheses common in drug discovery.[2]

Stability: Boronic acids are prone to protodeboronation, a process where the C-B bond is cleaved by a proton source, which can be problematic under certain reaction conditions or during storage.[15] They can also undergo dehydration to form cyclic trimers known as boroxines.[1] Pinacol esters are significantly more stable towards both protodeboronation and boroxine formation, leading to a longer shelf-life and more consistent reagent quality.[1][2][15]

Handling: The enhanced stability of pinacol esters translates to easier handling.[2] They are less sensitive to atmospheric moisture and oxygen, reducing the need for strictly anhydrous or inert atmosphere techniques for routine manipulations.

Purification: The purification of boronic acids can be notoriously difficult. Their high polarity often leads to streaking on silica gel, and the presence of boroxines can complicate analysis and purification.[1][4] In contrast, pinacol esters are generally less polar and more amenable to standard purification techniques like silica gel chromatography.[5][6] However, it is worth noting that some boronic esters can still exhibit strong adsorption to silica. This can often be mitigated by deactivating the silica gel, for instance, by treating it with boric acid.[6][16]

The Deciding Factor: A Workflow for Reagent Selection

The choice between this compound and its pinacol ester is not always straightforward and depends on the specific requirements of the synthesis.

Decision_Tree Start Start: Select Boron Reagent Scale Reaction Scale? Start->Scale Small Small Scale / Screening Scale->Small Small Large Large Scale / Process Scale->Large Large Stability Substrate / Reagent Stability Critical? Small->Stability Pinacol_Ester Use this compound pinacol ester Large->Pinacol_Ester Prioritize Reproducibility Yes_Stab Yes Stability->Yes_Stab Yes No_Stab No Stability->No_Stab No Yes_Stab->Pinacol_Ester Prioritize Stability Cost Initial Cost is Primary Driver? No_Stab->Cost Yes_Cost Yes Cost->Yes_Cost Yes No_Cost No Cost->No_Cost No Boronic_Acid Use this compound Yes_Cost->Boronic_Acid If reaction is robust No_Cost->Pinacol_Ester Prioritize Ease of Use

Figure 2: Decision workflow for selecting the appropriate boron reagent.

References

  • Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed,
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal,
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry,
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews,
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society,
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.,
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem,
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs,
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem,
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic,
  • Comparison of reactivity of different boron reagents.
  • HELP: Purifying boronic acids sucks. Reddit,
  • Aryl boronic acids with ortho neighbouring groups form cyclic anhydrides in aqueous buffer.
  • Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. Figshare,
  • Something Unique or Methyl, Butyl, Futile? Born again Boron.

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Comparative study of Suzuki vs. Stille coupling for substrates derived from (3-Amino-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Crossroads of C-C Bond Formation

The palladium-catalyzed cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the construction of complex molecular architectures with remarkable precision.[1] Among the pantheon of named reactions, the Suzuki-Miyaura and Stille couplings are preeminent for their versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent motifs in pharmaceuticals and functional materials.[2]

This guide provides a detailed comparative analysis of the Suzuki and Stille couplings, with a specific focus on their application to substrates derived from (3-Amino-4-methoxyphenyl)boronic acid. This substrate presents a unique set of challenges and considerations due to its electron-rich nature and the presence of a coordinating amino group. The choice between these two powerful methods is not always straightforward and depends on a nuanced understanding of their respective mechanisms, functional group tolerance, and practical considerations. Here, we will dissect these nuances to provide a clear, data-driven framework for informed decision-making in your synthetic endeavors.

The Contenders: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki-Miyaura Coupling: The Boron Approach

The Suzuki reaction couples an organoboron compound (like our this compound) with an organohalide or triflate.[5] A key distinction of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the crucial transmetalation step.[6]

Suzuki_Cycle cluster_0 Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Boronate [Ar'B(OH)3]- Ar-B(OH)2->Boronate Activation Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Base Base Base->Boronate Boronate->Ar-Pd(II)(Ar')L2

Figure 1: Catalytic Cycle of the Suzuki Coupling.
Stille Coupling: The Tin Alternative

The Stille reaction utilizes an organostannane (organotin) compound as the nucleophilic partner.[7] A significant advantage of organostannanes is their stability to air and moisture, and the reaction often proceeds under neutral conditions, obviating the need for a base.[3][8] This can be particularly beneficial for substrates bearing base-sensitive functional groups.

Stille_Cycle cluster_1 Stille Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)(Ar')L2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2

Figure 2: Catalytic Cycle of the Stille Coupling.

Comparative Analysis: A Head-to-Head Evaluation

The choice between Suzuki and Stille coupling for substrates derived from this compound hinges on several key performance indicators.

ParameterSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.High toxicity of organotin reagents and byproducts.[4][8]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters are more stable.Organostannanes are generally stable to air and moisture.[3]
Reaction Conditions Requires a base for activation of the organoboron reagent.[6]Generally proceeds under neutral conditions.[9]
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[3][10]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.Tin byproducts can be difficult to remove completely.[1]
Typical Yields 70-95% (highly substrate and condition dependent)75-95% (can be superior for complex substrates)[1]
Catalyst Loading Typically 1-5 mol% PdTypically 1-5 mol% Pd
Reaction Temperature 60-110 °C60-110 °C
Expertise & Experience: The Causality Behind Experimental Choices

For a substrate like this compound, the electron-donating amino and methoxy groups enrich the electron density of the aromatic ring. This can influence the reactivity in both coupling reactions.

  • In Suzuki Coupling: The electron-rich nature of the boronic acid can sometimes lead to slower transmetalation. The choice of a strong inorganic base like K₃PO₄ or Cs₂CO₃ is often crucial to generate a sufficiently nucleophilic boronate species. The free amine can potentially coordinate to the palladium center, which may interfere with the catalytic cycle. The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help to promote the reductive elimination step and stabilize the active catalyst, often leading to higher yields and faster reaction times.

  • In Stille Coupling: The Stille reaction's tolerance for a wide range of functional groups is a significant advantage when dealing with substrates containing unprotected amines.[3][10] The reaction can often be run under neutral conditions, avoiding potential side reactions associated with strong bases. For electron-rich anilines, the Stille coupling can sometimes provide higher and more consistent yields, as the transmetalation step may be less sensitive to the electronic nature of the organostannane compared to the corresponding boronic acid in the Suzuki reaction. The addition of copper(I) salts as co-catalysts can accelerate the transmetalation step, particularly with less reactive organohalides.[7]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki and Stille couplings of aminophenyl derivatives and serve as a starting point for optimization.

Exemplary Suzuki Coupling Protocol

This protocol is adapted from established methods for the coupling of aminophenylboronic acids with aryl bromides.

Suzuki_Workflow start Combine Reactants: This compound, Aryl Bromide, Base (K3PO4) add_catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)2 / SPhos) start->add_catalyst inert_atmosphere Degas and Establish Inert Atmosphere (Ar/N2) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent (e.g., Dioxane/Water) inert_atmosphere->add_solvent heat Heat and Stir (e.g., 80-100 °C, 4-12 h) add_solvent->heat workup Aqueous Workup and Extraction heat->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Figure 3: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane and Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at 80-100°C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Exemplary Stille Coupling Protocol

This protocol is based on methods for the coupling of aminophenylstannanes with aryl halides. The synthesis of the required (3-amino-4-methoxyphenyl)tributylstannane would be a necessary preceding step, typically achieved via directed ortho-metalation of a protected aniline followed by quenching with tributyltin chloride, and subsequent deprotection.

Stille_Workflow start Combine Reactants: (3-Amino-4-methoxyphenyl)tributylstannane, Aryl Halide add_catalyst Add Pd Catalyst and Ligand (e.g., Pd2(dba)3 / AsPh3) start->add_catalyst inert_atmosphere Degas and Establish Inert Atmosphere (Ar/N2) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent (e.g., DMF or Dioxane) inert_atmosphere->add_solvent heat Heat and Stir (e.g., 80-100 °C, 12-24 h) add_solvent->heat workup Aqueous Workup (with KF) and Extraction heat->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Figure 4: Experimental workflow for Stille coupling.

Materials:

  • (3-Amino-4-methoxyphenyl)tributylstannane (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Triphenylarsine (AsPh₃) (8 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the (3-amino-4-methoxyphenyl)tributylstannane and the aryl halide.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent.

  • Stir the reaction mixture at 80-100°C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: Making the Right Choice for Your Synthesis

Both the Suzuki and Stille couplings are formidable methods for the synthesis of biaryl compounds from substrates derived from this compound.

Choose Suzuki Coupling when:

  • Minimizing toxicity is a primary concern. The low toxicity of boron-containing reagents and byproducts makes the Suzuki reaction a more environmentally benign and safer choice, particularly for pharmaceutical applications.[1]

  • The starting boronic acid is readily available and cost-effective.

  • The substrate is tolerant to basic conditions.

Choose Stille Coupling when:

  • Substrates contain base-sensitive functional groups. The ability to run the reaction under neutral conditions is a key advantage.[9]

  • Dealing with complex, highly functionalized molecules where functional group tolerance is paramount. [10]

  • Higher and more reliable yields are required for challenging, electron-rich substrates.

  • The toxicity and removal of tin byproducts are manageable within your laboratory's capabilities.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand, weighing the trade-offs between toxicity, reaction conditions, and performance. This guide provides the foundational knowledge and practical insights to make that choice with confidence.

References

  • Haddad, N., et al. (n.d.). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH. [Link]

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  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

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  • Tobisu, M., et al. (2016). Stille coupling via C–N bond cleavage. PMC - NIH. [Link]

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  • Williams, R. M. (2011). 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

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  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. [Link]

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  • ResearchGate. (n.d.). Suzuki reaction of aryl halides with arylboronic acids catalyzed by Fe 3 O 4 @SiO 2. [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • ChemRxiv. (n.d.). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocata- lytic Cross-Coupling. [Link]

  • Tohoku University. (n.d.). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. [Link]

  • ResearchGate. (2025). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • PubMed. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • PubMed. (2009). Robust and electron-rich cis-palladium(II) complexes with phosphine and carbene ligands as catalytic precursors in Suzuki coupling reactions. [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II)
  • Dalton Transactions (RSC Publishing). (n.d.). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. [Link]

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A Senior Application Scientist's Guide to Validating Products from (3-Amino-4-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Versatile Building Block

(3-Amino-4-methoxyphenyl)boronic acid is a valued building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its substituted aniline structure is a key pharmacophore in numerous biologically active molecules, making it an attractive starting material for drug discovery programs. The presence of the boronic acid moiety allows for its participation in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura, Chan-Lam, and Petasis reactions.[4][5][6]

However, the very reactivity that makes this reagent so useful also presents a significant challenge: ensuring the structural integrity of the final product. The potential for side reactions, regioisomeric impurities, and unexpected transformations necessitates a robust, multi-faceted analytical approach. This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural validation of products derived from this compound, grounded in field-proven insights and experimental data. We will explore not just how to validate a structure, but why specific experimental choices are made, ensuring a self-validating system from reaction setup to final characterization.

Core Synthetic Transformations: A Mechanistic Overview

To validate a product, one must first understand the intended transformation and potential side pathways. This compound is primarily employed in three key reaction types:

  • Suzuki-Miyaura Coupling: A Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[4][7] This is the premier method for synthesizing biaryl compounds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7][8] The electronic properties of the boronic acid, influenced by the amino and methoxy groups, play a critical role in the transmetalation step.[9]

  • Chan-Lam Coupling: A copper-catalyzed reaction that forms a carbon-heteroatom bond, typically C-N or C-O.[5][10] This reaction couples the boronic acid with amines or alcohols, providing a powerful alternative to methods like the Buchwald-Hartwig amination.[5][11] It can often be conducted under milder conditions, even open to the air.[10]

  • Petasis (Borono-Mannich) Reaction: A three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including valuable α-amino acids.[6][12][13] This reaction's power lies in its convergence, rapidly building molecular complexity from simple starting materials.[14]

The presence of three distinct functional groups on our target molecule—the boronic acid, the amine, and the activated aromatic ring—means that reaction conditions must be carefully chosen to favor the desired pathway and minimize undesired side reactions like self-coupling or reaction at the amine.

A Multi-Pronged Strategy for Unambiguous Structural Validation

No single analytical technique is sufficient to definitively prove the structure of a novel compound. A self-validating workflow relies on the corroboration of data from orthogonal methods.

Caption: General workflow for synthesis and structural validation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most rapid method for confirming that a reaction has proceeded. It provides the molecular weight of the product, offering the first piece of evidence for the proposed structure.

  • Expertise & Experience: While standard low-resolution MS is useful for reaction monitoring, High-Resolution Mass Spectrometry (HRMS) is non-negotiable for final product validation.[15][16] HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula. This is critical for distinguishing between isomers or products of unexpected reactions that may have the same nominal mass.

  • Trustworthiness: The ionization technique matters. Electrospray Ionization (ESI) is a soft technique ideal for generating the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is exactly what is needed to confirm the molecular weight.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed information about the chemical environment of each atom, revealing the precise connectivity and structure of the molecule.[19]

  • ¹H NMR: Confirms the presence of specific proton environments. Key diagnostic signals for products from this compound include the aromatic protons (whose splitting patterns and chemical shifts change dramatically upon substitution), the -NH₂ protons, and the -OCH₃ singlet.

  • ¹³C NMR: Shows the number of unique carbon environments. The appearance of a new quaternary carbon signal in a Suzuki coupling, for instance, is strong evidence of C-C bond formation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the final structure.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful. It shows correlations between protons and carbons over two or three bonds. This is the definitive way to establish connectivity across newly formed bonds, for example, by observing a correlation from a proton on one aryl ring to a carbon on the other in a biaryl product.

X-ray Crystallography: The "Gold Standard"

When a product can be grown as a single crystal of sufficient quality, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[20][21] It is the ultimate arbiter of structure, confirming not only connectivity but also the relative and absolute stereochemistry.[22][23][24] While obtaining suitable crystals can be a bottleneck, the certainty it provides is unparalleled.[21]

Comparison Guide: this compound vs. Its Potassium Trifluoroborate Salt

A common challenge with boronic acids is their limited benchtop stability; they can be prone to dehydration to form cyclic boroxines or protodeboronation under certain conditions.[25][26] Potassium organotrifluoroborates (ArBF₃K) are highly stable, crystalline solids that serve as excellent alternatives.[25][27] Let's compare their performance in a model Suzuki-Miyaura coupling reaction.

Reaction: Coupling with 4-bromobenzonitrile.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data
ParameterThis compoundPotassium (3-Amino-4-methoxyphenyl)trifluoroborateRationale & Justification
Reagent Stability Moderate. Prone to degradation on storage.High. Crystalline solid, stable to air and moisture.[25]ArBF₃K salts are less susceptible to protodeboronation, ensuring more consistent reagent quality.
Reaction Time 4 hours4 hoursReaction kinetics are often comparable once the active boronate species is formed in situ.
Isolated Yield 78%91%The higher yield with the ArBF₃K salt is likely due to its superior stability and purity, preventing loss of the active reagent before the reaction.
Purity (by ¹H NMR) ~95% (minor impurities observed)>99%The cleaner reaction profile with the ArBF₃K salt simplifies purification.
Comparative Structural Validation Data (for 3'-Amino-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile)
Analytical TechniqueKey Diagnostic DataInterpretation
HRMS (ESI+) Calculated: C₁₄H₁₃N₂O ([M+H]⁺) = 225.1022Found: 225.1025Confirms the elemental formula, ruling out products from hydration or other mass-changing side reactions.
¹H NMR (DMSO-d₆) δ ~7.9 (d, 2H): Protons ortho to CNδ ~7.8 (d, 2H): Protons meta to CNδ ~7.0-7.2 (m, 3H): Protons on the amino-methoxy ringδ ~5.1 (s, 2H): -NH₂ protonsδ ~3.8 (s, 3H): -OCH₃ protonsConfirms the presence of both aromatic rings and the key functional groups. The splitting patterns are consistent with the proposed connectivity.
¹³C NMR (DMSO-d₆) δ ~148, ~145: Quaternary carbons (C-O and C-C linkage)δ ~119: Nitrile carbon (-CN)The presence of two new quaternary signals compared to starting materials is strong evidence for the biaryl linkage.
HMBC Correlation between protons on one ring (e.g., δ 7.8) and the quaternary carbon of the other ring (e.g., δ 145).This is the definitive proof of connectivity. It unambiguously shows that the two aromatic rings are directly bonded to each other.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using ArBF₃K

This protocol provides a general procedure for the coupling of an aryl bromide with a potassium aryltrifluoroborate salt.[4][7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium (3-amino-4-methoxyphenyl)trifluoroborate (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Ligand Addition: Add a suitable phosphine ligand, such as SPhos (0.04 mmol, 4 mol%). The choice of ligand is crucial and often requires optimization.[4]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Product Validation Workflow
  • Initial Screen (LC-MS): Dissolve a small aliquot of the purified product in a suitable solvent (e.g., methanol or acetonitrile) and analyze by LC-MS to confirm the presence of the desired mass peak and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): Submit a sample of the purified product for HRMS analysis to obtain an accurate mass and confirm the elemental composition.

  • NMR Spectroscopy:

    • Accurately weigh ~5-10 mg of the purified, dry product into an NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar, amine-containing compounds.

    • Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra. Ensure a sufficient number of scans for good signal-to-noise, especially for ¹³C and HMBC experiments.

  • X-ray Crystallography (if applicable): If the purified product is a solid, attempt to grow single crystals suitable for X-ray diffraction. Common techniques include slow evaporation from a solvent/anti-solvent system or vapor diffusion.

Conclusion

The structural validation of products from reactions involving this compound is not a mere formality but a cornerstone of scientific rigor. A successful strategy is not linear but cyclical, where the results of one technique inform the interpretation of another. Relying on a single piece of data, such as a nominal mass from an LC-MS, is insufficient. Instead, researchers must adopt a multi-pronged approach, integrating HRMS for elemental composition, a full suite of 1D and 2D NMR experiments to map the molecular architecture, and, when possible, X-ray crystallography for absolute confirmation. By understanding the causality behind experimental choices—from selecting a stable trifluoroborate salt to leveraging the power of an HMBC experiment—scientists can ensure the unequivocal validation of their synthetic products and build a trustworthy foundation for future research and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
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  • NIH. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. [Link]

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  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

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A Head-to-Head Comparison for Synthetic Strategy: (3-Amino-4-methoxyphenyl)boronic acid vs. its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent for Suzuki-Miyaura Coupling

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, particularly in the synthesis of biaryls and other conjugated systems crucial to drug discovery and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. While boronic acids have long been the workhorse, potassium organotrifluoroborate salts have emerged as powerful and often superior alternatives.[2][3][4]

This guide provides an in-depth, objective comparison between (3-Amino-4-methoxyphenyl)boronic acid and its corresponding potassium trifluoroborate salt, using them as a representative case study. We will dissect their fundamental properties, explore the mechanistic nuances of their reactivity, and provide a practical, data-driven framework to help researchers select the optimal reagent for their specific synthetic challenge.

Part 1: Physicochemical Properties - Stability and Handling

The most significant divergence between these two classes of reagents lies in their stability and ease of handling.[4] this compound, like many of its counterparts, is a tricoordinate species with an empty p-orbital on the boron atom. This makes it susceptible to various decomposition pathways.[5] Conversely, the corresponding potassium trifluoroborate salt features a tetracoordinate boron atom, which imparts remarkable stability.[3][5]

Key Differences in Physical Properties:

PropertyThis compoundPotassium (3-Amino-4-methoxyphenyl)trifluoroborateRationale for Difference
Form Crystalline solid, but can be difficult to purify.[6]Free-flowing, crystalline solid.[3][7]The ionic, tetracoordinate structure of the trifluoroborate salt leads to well-defined, stable crystalline lattices.[3]
Air & Moisture Stability Prone to dehydration to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[3][4] Susceptible to oxidation.[5]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature without special precautions.[3][8][9][10]The strong boron-fluorine bonds and the filled orbital coordination sphere protect the boron center from atmospheric degradation.[3][5]
Stability to Protodeboronation Susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under acidic or certain basic conditions.[11][12]Markedly more resistant to protodeboronation across a wider pH range.[7][11]The electron-rich, anionic [R-BF₃]⁻ complex is less electrophilic and thus less prone to attack by protons compared to the Lewis acidic R-B(OH)₂.[11]
Handling May require storage under inert atmosphere and careful handling to ensure accurate weighing due to boroxine formation.[4]Can be handled on the benchtop with no special precautions, simplifying reaction setup and improving reproducibility.[8][13]The inherent stability of the trifluoroborate salt removes the need for rigorous exclusion of air and moisture during routine handling.[13]

Scientist's Note: The superior stability of trifluoroborate salts is not merely a matter of convenience. For complex, multi-step syntheses, using a reagent that can be stored for long periods without degradation and weighed accurately every time is crucial for reproducibility and achieving consistent, high yields. This is particularly true for heteroaryl boron reagents, which are notoriously unstable as boronic acids but are tamed by conversion to their trifluoroborate salts.[14]

Part 2: Reactivity and Mechanistic Considerations in Suzuki-Miyaura Coupling

While both reagents participate in the same fundamental catalytic cycle, their activation pathways for the critical transmetalation step differ significantly. Understanding this difference is key to optimizing reaction conditions.

The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][15] The base is crucial for activating the boron reagent to facilitate the transfer of the organic group to the palladium center.[2]

  • Boronic Acid Activation: The boronic acid reacts with a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻. This boronate is the active species that undergoes transmetalation with the Pd(II)-halide complex.[2][16]

  • Trifluoroborate Activation: The activation of potassium trifluoroborates is more nuanced. Under basic, aqueous conditions, they are believed to undergo slow hydrolysis to release the corresponding boronic acid in situ.[17] This "slow release" mechanism maintains a low, steady concentration of the highly reactive boronic acid, which can minimize undesirable side reactions like protodeboronation and homocoupling.[17] Some studies also suggest a direct transmetalation pathway may be possible under certain conditions.

G cluster_0 Reagent Activation Pathways cluster_1 Common Catalytic Cycle BA (3-Amino-4-methoxyphenyl) boronic acid Boronate Active Boronate [Ar-B(OH)₃]⁻ BA->Boronate Fast Activation TFB Potassium (3-Amino-4-methoxyphenyl) trifluoroborate SlowRelease Slow Hydrolysis TFB->SlowRelease Rate-Determining Activation Base1 Base (e.g., K₂CO₃) Base2 Base / H₂O Transmetalation Transmetalation Boronate->Transmetalation Enters Cycle SlowRelease->Boronate In situ Generation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X ArX->OxAdd PdII Ar'-Pd(II)L₂-X OxAdd->PdII PdII->Transmetalation DiorganoPd Ar-Pd(II)L₂-Ar' Transmetalation->DiorganoPd RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Activation pathways for boronic acid vs. trifluoroborate.

Part 3: Experimental Benchmark Protocol

To provide a tangible comparison, we outline a standardized protocol for the Suzuki-Miyaura coupling of each boron reagent with a common coupling partner, 4-bromoanisole. This experiment is designed to highlight differences in yield and reaction efficiency under typical laboratory conditions.

G cluster_0 Setup & Reagents cluster_1 Reaction cluster_2 Workup & Analysis Reagents 1. Weigh Reagents:  - Boron Reagent (1.2 eq)  - 4-Bromoanisole (1.0 eq)  - Base (3.0 eq) Catalyst 2. Add Catalyst:  - Pd(dppf)Cl₂ (2 mol%) Reagents->Catalyst Solvent 3. Add Solvents:  - Dioxane/H₂O (4:1) Catalyst->Solvent Degas 4. Degas Mixture (N₂ Purge) Solvent->Degas Heat 5. Heat to 90 °C (Stir for 4-12 h) Degas->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup (EtOAc Extraction) Monitor->Workup Purify 8. Column Chromatography Workup->Purify Analyze 9. Characterize & Yield Purify->Analyze

General workflow for the comparative Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentPurposeSupplier Example
This compoundCoupling Partner ASigma-Aldrich
Potassium (3-Amino-4-methoxyphenyl)trifluoroborateCoupling Partner BSigma-Aldrich
4-BromoanisoleElectrophileSigma-Aldrich
PdCl₂(dppf)·CH₂Cl₂Palladium CatalystSigma-Aldrich
Potassium Carbonate (K₂CO₃)Base for Boronic AcidSigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Base for TrifluoroborateSigma-Aldrich
1,4-Dioxane (Anhydrous)Organic SolventSigma-Aldrich
Deionized WaterAqueous SolventN/A
Ethyl Acetate (EtOAc)Extraction SolventSigma-Aldrich
Anhydrous MgSO₄Drying AgentSigma-Aldrich

Step-by-Step Protocol:

This protocol should be run in parallel for both the boronic acid and the trifluoroborate salt to ensure a direct comparison.

  • Vessel Preparation: To two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition:

    • Flask A (Boronic Acid): Add this compound (200 mg, 1.2 mmol, 1.2 equiv) and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv).

    • Flask B (Trifluoroborate): Add potassium (3-amino-4-methoxyphenyl)trifluoroborate (265 mg, 1.2 mmol, 1.2 equiv) and cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 equiv). Scientist's Note: A stronger base like Cs₂CO₃ is often beneficial for trifluoroborate couplings as it can facilitate the hydrolysis/activation step.[18]

  • Catalyst Addition: To each flask, add PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal both flasks with septa, then evacuate and backfill with nitrogen or argon gas (repeat 3 times).

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water to each flask via syringe.

  • Reaction: Place both flasks in a preheated oil bath at 90 °C and stir vigorously for 8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole is consumed.

  • Workup: Cool the reaction mixtures to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-4'-methoxy-[1,1'-biphenyl]-4-ol product.

  • Analysis: Determine the isolated yield for each reaction and confirm the product identity via ¹H NMR and MS analysis.

Part 4: Data Interpretation and Expected Outcomes

Based on the known properties of these reagents, we can anticipate the following outcomes from the benchmark experiment.

Anticipated Quantitative Results:

ParameterReaction A (Boronic Acid)Reaction B (Trifluoroborate)Expected Rationale
Isolated Yield 75-85%85-95%The superior stability of the trifluoroborate salt minimizes decomposition via protodeboronation, leading to more efficient consumption and a higher yield.[7][14]
Reproducibility GoodExcellentThe trifluoroborate's stability to air and moisture eliminates variability from boroxine formation, leading to highly consistent results between runs.[3]
Byproducts Potential for minor homocoupling and protodeboronation products (anisole).Lower incidence of side products.The "slow release" of the boronic acid from the trifluoroborate keeps its instantaneous concentration low, disfavoring side reactions.[17]

Conclusion: Making an Informed Decision

Both this compound and its potassium trifluoroborate salt are valuable reagents for Suzuki-Miyaura coupling. The choice between them is a strategic one based on the specific needs of the project.

Choose this compound when:

  • Cost is the primary driver for a simple, robust coupling.

  • The material will be used immediately after purchase or synthesis.

  • The reaction conditions are mild and anhydrous.

Choose Potassium (3-Amino-4-methoxyphenyl)trifluoroborate when:

  • High yield and reproducibility are paramount.

  • The reagent needs to be stored for extended periods.

  • The substrate is sensitive or the reaction is prone to side reactions like protodeboronation.[4][14]

  • The reaction is part of a complex, multi-step synthesis where reliability is critical.

For researchers in drug development and process chemistry, the enhanced stability, reliability, and often higher yields afforded by potassium trifluoroborate salts make them a superior choice for building valuable molecular architectures.[3][14] Their operational simplicity and robustness justify the potential increase in initial cost by ensuring more consistent and successful synthetic outcomes.

References

  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
  • Molander, G. A., & Figueroa, R. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
  • Molander, G. A., & Sandrock, D. L. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 17875–17884.
  • A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
  • Wang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37169-37173.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Molander, G. A., & Retsch, W. H. (1997). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 62(18), 6323–6326.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(10), 1951–1954.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 138(28), 8948–8957.
  • A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Le, C. M., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Omega, 7(12), 10747–10753.
  • Molander, G. A., & Ito, T. (2001).
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)
  • Protodeboron
  • Mastering Suzuki Coupling: The Power of Phenylboronic Acid Deriv
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 11(6), 805–817.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • Potassium Trifluorobor

Sources

A Comparative Guide to the Kinetic Performance of (3-Amino-4-methoxyphenyl)boronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the construction of carbon-carbon bonds.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency. This guide provides an in-depth technical comparison of the kinetic performance of (3-Amino-4-methoxyphenyl)boronic acid in Suzuki coupling reactions, juxtaposed with other substituted phenylboronic acids. We will delve into the mechanistic nuances, present comparative data, and provide detailed experimental protocols to empower researchers in optimizing their synthetic strategies.

The Impact of Substituents on Suzuki Coupling Kinetics: A Mechanistic Overview

The kinetic profile of a Suzuki-Miyaura coupling is governed by the three primary steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic and steric nature of the substituents on the arylboronic acid profoundly influences the rates of these steps, particularly the transmetalation and reductive elimination.

This compound possesses two key substituents: an amino group (-NH₂) at the meta-position and a methoxy group (-OCH₃) at the para-position relative to the boronic acid moiety. Both are electron-donating groups, which generally enhance the nucleophilicity of the arylboron reagent. This increased electron density can facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] However, the overall reaction rate is a complex interplay of various factors, and a detailed kinetic analysis is crucial for a comprehensive understanding.

Comparative Kinetic Data

While specific kinetic data for the Suzuki coupling of this compound is not extensively reported in the literature, we can draw valuable comparisons from studies on similarly substituted phenylboronic acids. The following table summarizes representative kinetic data and yields for Suzuki coupling reactions involving phenylboronic acids with electron-donating and electron-withdrawing substituents. This comparative data allows for an informed estimation of the reactivity of this compound.

Arylboronic AcidSubstituent(s)Coupling PartnerCatalyst/LigandBaseSolventYield (%)Observations & Kinetic InsightsReference(s)
Phenylboronic AcidNoneAryl HalidePd(PPh₃)₄K₂CO₃Toluene/H₂OVariesBaseline for comparison.[7]
4-Methoxyphenylboronic acid4-OCH₃ (electron-donating)IodobenzenePd/BCK₂CO₃H₂O98The electron-donating group accelerates the reaction, leading to high yields.[7]
4-Aminophenylboronic acid4-NH₂ (electron-donating)4-BromoanisoleXPhos Pd G2K₃PO₄EtOH/H₂O95Strong electron-donating group promotes high yield under optimized conditions.[8]
4-Cyanophenylboronic acid4-CN (electron-withdrawing)IodobenzenePd/BCK₂CO₃H₂O88The electron-withdrawing group can slow down transmetalation, but good yields are still achievable.[7]
This compound 3-NH₂, 4-OCH₃ (electron-donating) Aryl Halide (Predicted) (Predicted) (Predicted) (Predicted High) The combined electron-donating effects of the amino and methoxy groups are expected to lead to a high reaction rate and yield, provided that side reactions like protodeboronation are minimized. N/A

Causality behind Experimental Choices:

  • Catalyst and Ligand: For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often employed.[9] These ligands promote the formation of the active monoligated palladium(0) species and enhance the rates of both oxidative addition and reductive elimination.[9]

  • Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic conditions can promote protodeboronation, a significant side reaction for electron-rich boronic acids.[1] A moderately strong base like K₃PO₄ is often a good starting point.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. Water can play a beneficial role in the transmetalation step, but an excess can lead to protodeboronation.

Experimental Protocols

To facilitate comparative kinetic studies, detailed and reproducible experimental protocols are essential. Below are step-by-step methodologies for conducting and monitoring the Suzuki coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1, 5 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Kinetic Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust technique for quantitative analysis of reaction kinetics.

  • Standard Preparation: Prepare standard solutions of the starting materials and the expected product of known concentrations.

  • Reaction Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) that contains an internal standard.

  • Analysis: Analyze the quenched samples by HPLC. The concentration of reactants and products can be determined by comparing the peak areas to the calibration curves generated from the standard solutions.

  • Data Analysis: Plot the concentration of the product or the consumption of the limiting reactant as a function of time to determine the initial reaction rate. By performing experiments at different initial concentrations of reactants, the reaction order with respect to each component can be determined.

In Situ Monitoring by NMR Spectroscopy

For real-time, non-invasive monitoring, in situ NMR spectroscopy is a powerful tool.[11]

  • Reaction Setup: The Suzuki coupling reaction is set up directly in an NMR tube using deuterated solvents.

  • Data Acquisition: The NMR spectrometer is programmed to acquire spectra at regular time intervals.

  • Data Analysis: The disappearance of reactant signals and the appearance of product signals are integrated to determine their relative concentrations over time. This data can then be used to calculate reaction rates and other kinetic parameters.[11]

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow for its kinetic analysis.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation_Complex Transmetalation (Ar'-B(OR)₂) Base Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex Ar-Ar' Transmetalation_Complex->Product_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Run Reaction at Constant Temperature start->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze by HPLC/NMR quench->analysis data Determine Concentrations vs. Time analysis->data kinetics Calculate Rate Constants and Reaction Orders data->kinetics end Kinetic Profile kinetics->end

Caption: A general experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a valuable building block in organic synthesis. Its electron-rich nature, owing to the amino and methoxy substituents, predisposes it to high reactivity in Suzuki-Miyaura coupling reactions. However, this reactivity also presents challenges, such as an increased propensity for protodeboronation. A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions to maximize yield and minimize side products.

This guide has provided a comparative framework for understanding the kinetic performance of this compound, supported by data from analogous systems and detailed experimental protocols. By systematically applying these methodologies, researchers can generate robust kinetic data, enabling the rational design of efficient and scalable synthetic routes for the production of pharmaceuticals and other high-value chemicals. Further dedicated kinetic studies on this specific boronic acid will be invaluable in refining our understanding and expanding its synthetic utility.

References

  • Aqueous Suzuki couplings mediated by a hydrophobic c
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of Toronto (Canada). [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2021). MDPI. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025). ResearchGate. [Link]

  • Continuous flow Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Screening of reaction conditions for Suzuki-Miyaura reaction. (URL not available)
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). MDPI. [Link]

  • Catalyst screening in Suzuki cross-coupling reactions. (URL not available)
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024). ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. (2023). Lakehead University Knowledge Commons. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health. [Link]

  • Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. (2006). PubMed. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025). ResearchGate. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). MDPI. [Link]

  • Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. (URL not available)
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (URL not available)
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.. (2022). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of (3-Amino-4-methoxyphenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of specialized reagents like (3-Amino-4-methoxyphenyl)boronic acid are routine. However, the lifecycle of these chemicals extends beyond their use in reactions. Proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, data from structurally similar boronic acids and related compounds indicate a consistent hazard profile. This substance should be handled as a hazardous chemical.

This compound is classified as an irritant affecting the skin, eyes, and respiratory system[1][2][3][4][5][6]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation[7]. Adherence to stringent personal protective equipment (PPE) protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with airborne particulates or splashes that can cause serious eye irritation[1][2][3][5].
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin irritation upon contact[1][2][3][4][5].
Body Protection A fully fastened lab coat that covers the arms.To protect skin from accidental spills.
Footwear Closed-toe shoes.To prevent injury from spills or dropped items.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste and disposed of through an approved waste disposal plant[1][2][4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[8].

Waste Segregation and Container Selection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions[9].

  • Solid Waste:

    • Collect unreacted this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof container for solid hazardous waste[7][10][11].

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, screw-on cap to prevent leakage[10].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, designated container for liquid hazardous waste[7][10].

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases[1][4].

    • The liquid waste container should also be made of a compatible material and have a leak-proof, screw-on cap[10].

Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

    • Any associated hazards (e.g., "Irritant").

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA)[9].

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store waste containers in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills[10]. The secondary container should be able to hold 110% of the volume of the largest container it holds[10].

  • Keep waste containers securely closed at all times, except when adding waste[9][10].

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA[10].

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple-rinse the empty container with a suitable solvent (e.g., the solvent used in the reaction).

  • Collect the rinsate as hazardous liquid waste and add it to the appropriate liquid waste container[12].

  • After triple-rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.

  • Thoroughly deface or remove the original manufacturer's label[7][11].

  • The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling, or as non-hazardous waste[11][12].

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills (within a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite[7].

    • Carefully sweep up the absorbed material and place it in a sealable bag or container[1][4][7].

    • Label the container as "Hazardous Waste" containing this compound.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (or spills outside a chemical fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department immediately.

    • Follow your institution's established emergency procedures for chemical spills.

Arranging for Waste Pickup

Once a waste container is full or has been in the SAA for the maximum allowable time (typically 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor[10]. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated items) Solid_Container Seal in a labeled, compatible solid waste container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions containing the chemical) Liquid_Container Collect in a labeled, compatible liquid waste container Liquid_Waste->Liquid_Container SAA Store in designated Satellite Accumulation Area (SAA) with secondary containment Solid_Container->SAA Liquid_Container->SAA EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) SAA->EHS_Pickup Approved_Facility Transport to an approved waste disposal facility EHS_Pickup->Approved_Facility

Caption: Workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of California San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • UCSB Nanofab Wiki. (n.d.). Boric Acid MSDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • InCide Technologies. (n.d.). Boric Acid Safety Data Sheet. Retrieved from [Link]

  • Etimine USA. (2020, January 1). Boric Acid Safety Data Sheet. Retrieved from [Link]

Sources

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